molecular formula C6H6N2O2 B1306346 2-Methoxypyrimidine-5-carbaldehyde CAS No. 90905-32-1

2-Methoxypyrimidine-5-carbaldehyde

Cat. No.: B1306346
CAS No.: 90905-32-1
M. Wt: 138.12 g/mol
InChI Key: MERUNNHMVZFFRE-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxypyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxypyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxypyrimidine-5-carbaldehyde
Source PubChem
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InChI

InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERUNNHMVZFFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389971
Record name 2-Methoxypyrimidine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-32-1
Record name 2-Methoxypyrimidine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxypyrimidine-5-carboxaldehyde
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Foundational & Exploratory

Synthesis of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, summarizes quantitative data, and presents visual representations of the synthetic pathways.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both an electron-rich pyrimidine ring and a reactive aldehyde group, makes it a versatile precursor for the construction of complex heterocyclic systems. This guide details three principal synthetic strategies for its preparation, starting from readily accessible materials.

Overview of Synthetic Strategies

Three primary synthetic routes have been identified and are detailed below:

  • Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine. This classic method introduces a formyl group onto the electron-rich pyrimidine ring.

  • Route 2: Reduction of a Carboxylic Ester Precursor. This two-step approach involves the synthesis of an ester intermediate, followed by its selective reduction to the aldehyde.

  • Route 3: Halogen-Metal Exchange and Formylation. This route utilizes a halogenated pyrimidine precursor, which undergoes a lithium-halogen exchange followed by quenching with a formylating agent.

The following sections provide detailed experimental protocols and quantitative data for each of these synthetic pathways.

Synthetic Pathway Diagrams

The logical workflows for the three synthetic routes are illustrated below using the DOT language.

Synthesis_Pathways cluster_0 Route 1: Vilsmeier-Haack Formylation cluster_1 Route 2: Ester Reduction cluster_2 Route 3: Halogen-Metal Exchange A1 2-Methoxypyrimidine P1 2-Methoxypyrimidine- 5-carbaldehyde A1->P1 Formylation R1 Vilsmeier Reagent (POCl3, DMF) B1 Ethyl 2-methoxypyrimidine- 5-carboxylate P2 2-Methoxypyrimidine- 5-carbaldehyde B1->P2 Reduction R2 DIBAL-H B0 Starting Materials for Ester B0->B1 Esterification C1 5-Bromo-2-methoxypyrimidine P3 2-Methoxypyrimidine- 5-carbaldehyde C1->P3 Formylation R3 1. n-BuLi 2. DMF C0 5-Bromo-2-chloropyrimidine C0->C1 Methoxylation

Caption: Overview of the three main synthetic routes to 2-methoxypyrimidine-5-carbaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in each synthetic route. All quantitative data is summarized in the subsequent tables.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (Adapted from a similar procedure[3])

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methoxypyrimidine in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.

ParameterValueReference
Starting Material 2-Methoxypyrimidine-
Reagents POCl₃, DMF[3]
Reaction Time 3-5 hours[3]
Reaction Temperature 80 °C[3]
Yield Not reported for this specific substrate-

Table 1. Quantitative data for the Vilsmeier-Haack formylation route.

Vilsmeier_Workflow A Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) B Add 2-Methoxypyrimidine in DMF at 0°C A->B 1 C Heat to 80°C for 3-5h B->C 2 D Reaction Quench (Pour onto ice) C->D 3 E Neutralization (aq. NaHCO3) D->E 4 F Extraction (Ethyl Acetate) E->F 5 G Purification (Column Chromatography) F->G 6

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Route 2: Reduction of a Carboxylic Ester Precursor

This route involves the initial synthesis of an ester, such as ethyl 2-methoxypyrimidine-5-carboxylate, which is then selectively reduced to the aldehyde using a bulky hydride reducing agent like diisobutylaluminum hydride (DIBAL-H).[5][6][7]

Experimental Protocol: Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate (General Procedure[8])

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add O-methylisourea hydrogen sulfate and diethyl ethoxymethylenemalonate.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with chloroform and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate to 2-Methoxypyrimidine-5-carbaldehyde[5]

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-methoxypyrimidine-5-carboxylate in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H in toluene (1.0 M) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterSynthesis of EsterReduction to AldehydeReference
Starting Material O-methylisourea, diethyl ethoxymethylenemalonateEthyl 2-methoxypyrimidine-5-carboxylate[8]
Reagents Sodium ethoxide, ethanolDIBAL-H, toluene[5]
Reaction Time 6-8 hours2-3 hours[8],
Reaction Temperature Reflux-78 °C[8],
Yield ~70% (for similar substrates)Typically 60-80%[8],[5]

Table 2. Quantitative data for the ester reduction route.

Ester_Reduction_Workflow cluster_ester Ester Synthesis cluster_reduction Aldehyde Synthesis A1 Reactants in Ethanol (NaOEt) A2 Reflux 6-8h A1->A2 A3 Workup & Purification A2->A3 B1 Ester in Toluene (-78°C) A3->B1 Intermediate B2 Add DIBAL-H (-78°C, 2-3h) B1->B2 B3 Quench & Workup B2->B3 B4 Purification B3->B4

Caption: Experimental workflow for the ester reduction route.

Route 3: Halogen-Metal Exchange and Formylation

This strategy involves the preparation of 5-bromo-2-methoxypyrimidine, followed by a lithium-halogen exchange at low temperature and subsequent quenching with an electrophilic formylating agent like DMF.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyrimidine

  • To a solution of 5-bromo-2-chloropyrimidine in methanol, add sodium methoxide.

  • Stir the reaction mixture at 70 °C overnight.

  • Remove methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to give the product.

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Lithiation

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-methoxypyrimidine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF dropwise to the solution at -78 °C.

  • Stir at this temperature for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterMethoxylationLithiation-FormylationReference
Starting Material 5-Bromo-2-chloropyrimidine5-Bromo-2-methoxypyrimidine-
Reagents Sodium methoxide, methanoln-BuLi, THF, DMF-
Reaction Time Overnight2-3 hours-
Reaction Temperature 70 °C-78 °C-
Yield ~60%Not reported for this specific substrate-

Table 3. Quantitative data for the halogen-metal exchange route.

Lithiation_Workflow cluster_bromo Precursor Synthesis cluster_formylation Aldehyde Synthesis A1 5-Bromo-2-chloropyrimidine in Methanol A2 Add NaOMe, Heat to 70°C A1->A2 A3 Workup A2->A3 B1 Precursor in THF (-78°C) A3->B1 Intermediate B2 Add n-BuLi (-78°C, 1h) B1->B2 B3 Add DMF (-78°C, 1-2h) B2->B3 B4 Quench & Workup B3->B4 B5 Purification B4->B5

Caption: Experimental workflow for the halogen-metal exchange and formylation route.

Conclusion

This technical guide has detailed three viable synthetic routes for the preparation of 2-methoxypyrimidine-5-carbaldehyde. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and reliable production of this important chemical intermediate.

References

2-Methoxypyrimidine-5-carbaldehyde chemical properties and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and potential applications of 2-Methoxypyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

2-Methoxypyrimidine-5-carbaldehyde is a solid compound, with its appearance ranging from white to yellow or brown.[1] It is characterized by the presence of a methoxy group and an aldehyde functional group on a pyrimidine ring, which imparts it with versatile reactivity for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde

PropertyValueReference
CAS Number 90905-32-1[1][2][3]
Molecular Formula C₆H₆N₂O₂[1][3]
Molecular Weight 138.12 g/mol [3]
Physical Form White to Yellow to Brown Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
InChI Key MERUNNHMVZFFRE-UHFFFAOYSA-N[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Methoxypyrimidine-5-carbaldehyde are not available in publicly accessible databases. Commercial suppliers may possess this data, but it is not openly published.[5] For researchers working with this compound, it is recommended to acquire this data experimentally upon purchase.

For reference, the following table provides a summary of typical spectral regions for the key functional groups present in the molecule.

Table 2: Predicted Spectral Characteristics of 2-Methoxypyrimidine-5-carbaldehyde

Spectrum TypeFunctional GroupExpected Chemical Shift / Frequency Range
¹H NMR Aldehyde proton (-CHO)δ 9.5 - 10.5 ppm (singlet)
Aromatic protons (pyrimidine ring)δ 8.0 - 9.0 ppm
Methoxy protons (-OCH₃)δ 3.8 - 4.2 ppm (singlet)
¹³C NMR Carbonyl carbon (C=O)δ 185 - 200 ppm
Aromatic carbons (pyrimidine ring)δ 120 - 170 ppm
Methoxy carbon (-OCH₃)δ 50 - 60 ppm
IR Spectroscopy C=O stretch (aldehyde)1690 - 1740 cm⁻¹ (strong)
C-H stretch (aldehyde)2720 and 2820 cm⁻¹ (two weak bands)
C=N and C=C stretch (aromatic ring)1400 - 1600 cm⁻¹
C-O stretch (methoxy)1000 - 1300 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 138

Experimental Protocols

Reactivity and Applications in Drug Development

2-Methoxypyrimidine-5-carbaldehyde is a valuable building block in medicinal chemistry and agrochemical synthesis.[8] Its aldehyde group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups. The pyrimidine core is a common scaffold in many biologically active molecules.

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with potential applications in targeting neurological disorders.[8] It is also utilized in biochemical research for studies on enzyme inhibition and receptor binding, which are crucial for understanding biological pathways and identifying potential therapeutic targets.[8]

Below are diagrams illustrating a general experimental workflow and a potential synthetic application of 2-Methoxypyrimidine-5-carbaldehyde.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_application Further Application s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Work-up & Crude Product s2->s3 s4 Purification (e.g., Chromatography) s3->s4 a1 NMR Spectroscopy (¹H, ¹³C) s4->a1 Characterization a2 IR Spectroscopy s4->a2 Characterization a3 Mass Spectrometry s4->a3 Characterization a4 Purity Analysis (e.g., HPLC) s4->a4 Characterization ap1 Derivative Synthesis s4->ap1 ap2 Biological Screening ap1->ap2 signaling_pathway compound 2-Methoxypyrimidine- 5-carbaldehyde reaction Reductive Amination compound->reaction reagents Primary/Secondary Amine Reducing Agent reagents->reaction product 2-Substituted Aminomethyl- 5-methoxypyrimidine Derivative reaction->product target Biological Target (e.g., Enzyme, Receptor) product->target Binding response Biological Response (e.g., Inhibition) target->response

References

Formation of Schiff Bases with 2-Methoxypyrimidine-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde. Pyrimidine-containing Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities that make them attractive candidates for drug discovery and development.

Introduction

Schiff bases are compounds containing an azomethine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone. The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules, including nucleic acids and various drugs. The combination of the pyrimidine ring and the imine group in Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde can lead to novel molecular entities with significant therapeutic potential. These compounds are of particular interest due to their reported antimicrobial, anti-inflammatory, and anticancer properties. This guide details the synthetic methodologies, characterization techniques, and a logical workflow for the investigation of these promising compounds.

General Synthesis of Schiff Bases from 2-Methoxypyrimidine-5-carbaldehyde

The formation of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde involves the reaction of the aldehyde with a primary amine, resulting in the formation of an imine linkage and the elimination of a water molecule. The reaction can be catalyzed by either acid or base and is often carried out in a solvent that allows for the removal of water, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde and a primary amine (e.g., aniline), based on common laboratory practices for similar reactions.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Methoxypyrimidine-5-carbaldehyde in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 to 1.1 equivalents of the primary amine (e.g., aniline).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (see Section 3).

Characterization of Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. Key signals to identify are the proton of the azomethine group (CH=N) in 1H NMR, typically appearing as a singlet in the range of 8-10 ppm, and the carbon of the azomethine group in 13C NMR, which resonates around 160-170 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the region of 1600-1650 cm-1, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm-1) and the N-H stretches from the primary amine.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support the proposed structure through fragmentation analysis.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the expected molecular formula.

  • Melting Point Determination: A sharp and defined melting point is an indicator of the purity of the synthesized crystalline compound.

Expected Spectroscopic Data for a Representative Schiff Base

The following table summarizes the expected ranges for key spectroscopic data for a Schiff base formed from 2-Methoxypyrimidine-5-carbaldehyde and a generic primary amine.

Spectroscopic Technique Key Feature Expected Chemical Shift / Wavenumber Notes
1H NMR Azomethine Proton (CH=N)δ 8.0 - 10.0 ppm (singlet)The exact shift depends on the substituent on the amine.
Pyrimidine Protonsδ 8.5 - 9.5 ppmAromatic protons on the pyrimidine ring.
Methoxy Protons (O-CH3)δ 3.9 - 4.2 ppm (singlet)
13C NMR Azomethine Carbon (C=N)δ 160 - 170 ppm
Pyrimidine Carbonsδ 150 - 170 ppm
Methoxy Carbon (O-CH3)δ 50 - 60 ppm
IR Spectroscopy Imine Stretch (C=N)1600 - 1650 cm-1Strong to medium intensity band.
C-O-C Stretch~1250 cm-1Characteristic of the methoxy group.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde, as well as a logical relationship for their potential development as therapeutic agents.

G start Start Materials: 2-Methoxypyrimidine-5-carbaldehyde + Primary Amine reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction workup Work-up and Isolation (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS, EA) purification->characterization pure_product Pure Schiff Base Product characterization->pure_product

Caption: Synthetic and Characterization Workflow.

G start_node start_node process_node process_node decision_node decision_node end_node end_node synthesis Synthesis of Schiff Base Library screening Biological Screening (e.g., Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery and Development Pathway.

Conclusion

The formation of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The straightforward synthetic protocols, combined with a range of analytical techniques for characterization, allow for the efficient generation and evaluation of libraries of these compounds. The inherent biological activity associated with the pyrimidine scaffold, coupled with the structural diversity that can be introduced through the choice of primary amine, makes this class of Schiff bases a promising area for further research and development by scientists in the pharmaceutical industry.

2-Methoxypyrimidine-5-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Information

CAS Number: 90905-32-1[1]

Molecular Formula: C₆H₆N₂O₂

Molecular Weight: 138.12 g/mol [2][3]

Physicochemical Data
PropertyValueReference
Appearance White to Yellow to Brown Solid
Purity ≥97%
Storage Temperature 2-8°C under an inert atmosphere
InChI Key MERUNNHMVZFFRE-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G A 2-Chloro-5-bromopyrimidine B 5-Bromo-2-methoxypyrimidine A->B  Sodium Methoxide, Methanol, 70°C C 2-Methoxypyrimidine-5-carbaldehyde B->C  1. n-BuLi, THF, -78°C  2. DMF, -78°C to rt

Caption: Proposed two-step synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine

This procedure is adapted from the synthesis of similar compounds.

  • Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous methanol (5 mL per 1 g of starting material), add sodium methoxide (2.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-2-methoxypyrimidine.

Step 2: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

This procedure is a standard method for the formylation of aryl bromides.

  • Reaction Setup: Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Metal-Halogen Exchange: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-Methoxypyrimidine-5-carbaldehyde.

Applications in Drug Discovery

Pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The pyrimidine scaffold is a key component in numerous approved drugs.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. While 2-Methoxypyrimidine-5-carbaldehyde does not possess the amino group, the pyrimidine core serves as a versatile starting point for the synthesis of more complex molecules that can target the ATP-binding site of kinases. The methoxy group can be a key interaction point or can be further functionalized, and the carbaldehyde provides a reactive handle for elaboration into various side chains to improve potency and selectivity.

Inhibition of VEGFR-2 Signaling Pathway

One of the key signaling pathways implicated in tumor growth and angiogenesis is the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) pathway. Several pyrimidine-based molecules have been identified as potent inhibitors of VEGFR-2. Although there is no direct evidence of 2-Methoxypyrimidine-5-carbaldehyde being a VEGFR-2 inhibitor, its derivatives have shown significant activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGFR2 VEGFR-2 Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Pyrimidine Pyrimidine Derivatives (e.g., Sorafenib) Pyrimidine->VEGFR2 Inhibition

Caption: The VEGF/VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

The table below shows the in vitro cytotoxic and VEGFR-2 inhibitory activities of some pyrimidine-5-carbonitrile derivatives, which are structurally related to 2-Methoxypyrimidine-5-carbaldehyde. This data highlights the potential of the pyrimidine scaffold in the development of potent anti-cancer agents.

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
9d 8.9610.332.41 ± 0.16[4]
11e 1.141.540.61 ± 0.01[4]
12b 7.638.210.53 ± 0.07[4]
12d 9.779.921.61 ± 0.18[4]
Sorafenib (standard) 8.9611.830.19 ± 0.15[4]

Conclusion

2-Methoxypyrimidine-5-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its pyrimidine core is a known pharmacophore in numerous biologically active molecules, particularly kinase inhibitors. The synthetic route proposed herein offers a practical approach for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. The demonstrated activity of related pyrimidine compounds against VEGFR-2 underscores the potential of this scaffold in the development of novel anti-angiogenic and anti-cancer drugs. Further research into the synthesis and biological evaluation of derivatives of 2-Methoxypyrimidine-5-carbaldehyde is warranted.

References

An In-depth Technical Guide on the Solubility of 2-Methoxypyrimidine-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidine-5-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and drug development as a synthetic intermediate. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in the public domain, this document focuses on equipping researchers with the necessary methodologies to generate this crucial data in-house.

Introduction

2-Methoxypyrimidine-5-carbaldehyde (C₆H₆N₂O₂) is a substituted pyrimidine derivative. Its molecular structure, featuring a polar pyrimidine ring, a methoxy group, and an aldehyde functional group, suggests a degree of polarity that will govern its solubility profile. The aldehyde group can act as a hydrogen bond acceptor, while the nitrogen atoms in the pyrimidine ring can also accept hydrogen bonds. The methoxy group adds some lipophilic character. Understanding the interplay of these structural features is key to predicting and determining its solubility in a range of organic solvents.

Physical Properties:

  • CAS Number: 90905-32-1[1][2][3]

  • Molecular Formula: C₆H₆N₂O₂[2][3]

  • Molecular Weight: 138.12 g/mol [3]

  • Boiling Point: 281.2°C at 760 mmHg[4]

  • Density: 1.2 g/cm³[4]

  • Physical Form: White to Yellow to Brown Solid[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its dielectric constant and polarity index.

  • Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. Given the hydrogen bond accepting capabilities of 2-Methoxypyrimidine-5-carbaldehyde, it is expected to exhibit reasonable solubility in these solvents.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack O-H or N-H bonds but possess polar functional groups. These solvents are generally good at dissolving polar compounds.

  • Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether have low dielectric constants and are unable to form strong intermolecular interactions with polar molecules. The solubility of 2-Methoxypyrimidine-5-carbaldehyde is expected to be limited in these solvents.

Quantitative Solubility Data

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
MethanolPolar Protic25Data Not AvailableData Not Available
EthanolPolar Protic25Data Not AvailableData Not Available
IsopropanolPolar Protic25Data Not AvailableData Not Available
AcetonePolar Aprotic25Data Not AvailableData Not Available
AcetonitrilePolar Aprotic25Data Not AvailableData Not Available
Dimethylformamide (DMF)Polar Aprotic25Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data Not AvailableData Not Available
DichloromethaneSlightly Polar25Data Not AvailableData Not Available
Ethyl AcetateSlightly Polar25Data Not AvailableData Not Available
TolueneNonpolar25Data Not AvailableData Not Available
HexanesNonpolar25Data Not AvailableData Not Available
Diethyl EtherNonpolar25Data Not AvailableData Not Available

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the methodologies for qualitative and quantitative solubility determination.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10 mg of 2-Methoxypyrimidine-5-carbaldehyde into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 60 seconds.[5]

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[5]

  • Record the observations for each solvent.

This qualitative assessment helps in selecting appropriate solvents for more rigorous quantitative analysis.

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Selected organic solvents

  • Screw-capped vials or flasks

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of 2-Methoxypyrimidine-5-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath, typically set at 25°C (or the desired temperature).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the concentration of 2-Methoxypyrimidine-5-carbaldehyde in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Determination_Workflow start Start: Obtain 2-Methoxypyrimidine-5-carbaldehyde and Solvents qual_screen Qualitative Solubility Screening start->qual_screen insoluble Insoluble/Poorly Soluble qual_screen->insoluble soluble Soluble/Partially Soluble qual_screen->soluble Identify suitable solvents quant_prep Prepare Supersaturated Solutions (Shake-Flask Method) equilibration Equilibrate at Constant Temperature (e.g., 24-48h) quant_prep->equilibration sampling Sample and Filter Supernatant equilibration->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis data_proc Data Processing and Solubility Calculation analysis->data_proc end End: Tabulated Solubility Data data_proc->end soluble->quant_prep

Caption: Workflow for determining the solubility of 2-Methoxypyrimidine-5-carbaldehyde.

Conclusion

While specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this vital information. By following the outlined procedures, scientists in drug discovery and development can generate the reliable data required for informed decisions in synthesis, purification, formulation, and screening of this and other novel compounds. The provided workflow and data table template serve as practical tools to standardize and record these essential findings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxypyrimidine-5-carbaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds, alongside a comprehensive experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-methoxypyrimidine-5-carbaldehyde. These predictions are derived from the analysis of analogous substituted pyrimidine and aromatic aldehyde structures.[1]

Table 1: Predicted ¹H NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 / H-68.90 - 9.10Singlet (s)-
Aldehyde (-CHO)9.90 - 10.10Singlet (s)-
Methoxy (-OCH₃)4.00 - 4.20Singlet (s)-

Table 2: Predicted ¹³C NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2165 - 170
C-4 / C-6158 - 162
C-5125 - 130
Aldehyde (-CHO)188 - 193
Methoxy (-OCH₃)55 - 60

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of 2-methoxypyrimidine-5-carbaldehyde with atom numbering corresponding to the predicted NMR data.

G cluster_molecule 2-Methoxypyrimidine-5-carbaldehyde N1 N C2 C2 N1->C2 N3 N C2->N3 O_methoxy O C2->O_methoxy C4 C4 N3->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C_aldehyde C C5->C_aldehyde C6->N1 H6 H6 C6->H6 C_methoxy CH₃ O_methoxy->C_methoxy H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde

Molecular structure of 2-methoxypyrimidine-5-carbaldehyde.

Experimental Protocols

This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as 2-methoxypyrimidine-5-carbaldehyde.

I. Sample Preparation [1]

  • Sample Weighing : Accurately weigh approximately 5-10 mg of purified 2-methoxypyrimidine-5-carbaldehyde.

  • Solvent Addition : Transfer the solid to a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution : Ensure complete dissolution of the sample by vortexing or brief sonication.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Labeling : Securely cap and clearly label the NMR tube.

II. NMR Data Acquisition [2][3]

  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Tuning and Shimming : The instrument's probe should be tuned for both ¹H and ¹³C nuclei. The magnetic field is then shimmed using the deuterium lock signal of the solvent to achieve maximum homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program : Standard single-pulse experiment.

  • Spectral Width : ~16 ppm, centered around 8 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16 to 64, depending on sample concentration.

  • Temperature : 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program : Proton-decoupled single-pulse experiment.

  • Spectral Width : ~220 ppm, centered around 110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Temperature : 298 K.

III. Data Processing

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction : Phase the spectra and perform baseline correction to ensure accurate integration and peak identification.

  • Calibration : Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum and identify the peak positions in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram outlines the logical steps from sample preparation to structural elucidation using NMR spectroscopy.

G A Sample Preparation (Weighing, Dissolution) B 1D NMR Data Acquisition (¹H, ¹³C) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Calibration) B->C Acquire FIDs D Spectral Analysis (Chemical Shifts, Multiplicities) C->D Generate Spectra E 2D NMR (Optional) (COSY, HSQC, HMBC) D->E If structure is ambiguous F Structure Elucidation D->F Assign Signals E->F Correlate Nuclei

Workflow for NMR spectral analysis.

References

Navigating the Stability and Storage of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methoxypyrimidine-5-carbaldehyde, a key building block in pharmaceutical and agrochemical research. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data and established chemical principles to ensure the compound's integrity and longevity.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and other advanced materials.[1] However, the inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the pyrimidine ring, necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide outlines the best practices for maintaining the stability of this compound.

Recommended Storage and Handling Conditions

While specific quantitative stability data for 2-Methoxypyrimidine-5-carbaldehyde is not extensively available in public literature, a consensus on storage conditions is evident from various chemical suppliers. These recommendations are summarized in the table below. Adherence to these conditions is critical for minimizing degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the aldehyde group.[2]
Light Exposure Store in the dark (amber vials)Minimizes light-induced degradation.[3]
Container Tightly sealed containersPrevents exposure to moisture and atmospheric oxygen.[4]
Physical Form SolidThe compound is typically supplied as a white to yellow or brown solid.

Experimental Workflow for Handling and Storage

To ensure the long-term stability of 2-Methoxypyrimidine-5-carbaldehyde, a systematic approach to its handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage.

G cluster_receiving Receiving and Initial Handling cluster_aliquoting Aliquoting cluster_storage Storage receive Receive Compound inspect Inspect Container Seal receive->inspect transfer Transfer to Inert Atmosphere (Glovebox) inspect->transfer weigh Weigh Desired Amount transfer->weigh aliquot Aliquot into Small Vials weigh->aliquot seal Seal Vials Tightly aliquot->seal label_vials Label Vials Clearly seal->label_vials store Store at 2-8°C in the Dark label_vials->store

References

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details the electronic properties, reactivity, and synthetic considerations of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Introduction

2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1) is a heterocyclic aromatic aldehyde featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a formyl group at the 5-position.[1] The electrophilicity of the aldehyde carbon is a critical determinant of its reactivity and is significantly modulated by the electronic effects of the pyrimidine ring and the methoxy substituent. Understanding this electrophilicity is paramount for predicting its behavior in nucleophilic addition and addition-elimination reactions, which are fundamental to the synthesis of a wide array of biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2-Methoxypyrimidine-5-carbaldehyde is presented in Table 1. While specific experimental spectroscopic data is not widely published, typical chemical shifts in 1H and 13C NMR spectra can be predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde

PropertyValueReference(s)
CAS Number 90905-32-1[1]
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol [2]
Physical Form White to yellow to brown solid
Purity ≥97%
Storage Temperature 2-8°C under an inert atmosphere

Predicted Spectroscopic Data:

  • 1H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrimidine protons will likely appear as distinct singlets or doublets between δ 8.0 and 9.5 ppm. The methoxy protons will be a singlet around δ 3.9-4.2 ppm. For comparison, the aldehyde proton of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde appears at 9.79 ppm.[3]

  • 13C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrimidine ring will resonate between δ 110 and 170 ppm, and the methoxy carbon will be around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1680-1710 cm-1. For a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the C=O stretch is observed at 1632 cm-1.[4]

Electrophilicity of the Aldehyde Group

The electrophilicity of the carbonyl carbon in 2-Methoxypyrimidine-5-carbaldehyde is influenced by a combination of inductive and resonance effects from the pyrimidine ring and the methoxy group.

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which inductively decreases the electron density on the ring and, consequently, on the attached aldehyde group. This effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atoms can also stabilize the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition.[4]

  • Methoxy Group: The methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the pyrimidine ring. However, its influence on the 5-position is indirect.

Overall, the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde is expected to be significantly electrophilic, readily undergoing reactions with a variety of nucleophiles.

Key Reactions and Experimental Protocols

The electrophilic nature of the aldehyde group allows for a range of important chemical transformations.

Vilsmeier-Haack Reaction for Synthesis

A common method for the synthesis of pyrimidine-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrimidine precursor.[3][5]

Experimental Protocol: Synthesis of a Pyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (General Procedure)

This protocol is adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and can be considered a plausible route for the synthesis of the title compound from a suitable precursor.[3]

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 1.0 eq) to N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.

  • Formylation: To a suspension of the starting pyrimidine (e.g., 2-methoxypyrimidine, 1.0 eq) in an appropriate solvent (e.g., benzene, dichloroethane), add the freshly prepared Vilsmeier reagent dropwise.[3]

  • Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto ice and stir overnight.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G 2-Methoxypyrimidine 2-Methoxypyrimidine Intermediate Electrophilic Aromatic Substitution Intermediate 2-Methoxypyrimidine->Intermediate Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Intermediate Product 2-Methoxypyrimidine-5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Synthetic pathway for 2-Methoxypyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereo- and regioselectivity.[6][7] The electrophilic aldehyde of 2-Methoxypyrimidine-5-carbaldehyde is an excellent substrate for this reaction.

Experimental Protocol: Wittig Reaction of 2-Methoxypyrimidine-5-carbaldehyde (General Procedure)

This is a general protocol for a Wittig reaction and would require optimization for this specific substrate.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise. Allow the resulting ylide solution to stir at this temperature for 30 minutes, then warm to 0°C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to -78°C and add a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

G cluster_0 Ylide Generation cluster_1 Alkene Formation Phosphonium_Salt R-CH2-PPh3+ X- Ylide Phosphonium Ylide (R-CH=PPh3) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 2-Methoxypyrimidine- 5-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: General workflow for the Wittig reaction with 2-Methoxypyrimidine-5-carbaldehyde.

Conclusion

The aldehyde group of 2-Methoxypyrimidine-5-carbaldehyde possesses a significant electrophilic character due to the electron-withdrawing nature of the pyrimidine ring. This inherent reactivity makes it a versatile synthon for the preparation of a diverse range of pyrimidine-based compounds with potential applications in drug discovery and materials science. The provided protocols and theoretical background serve as a valuable resource for researchers aiming to utilize this important building block in their synthetic endeavors. Further quantitative studies, such as kinetic analysis of its reactions with various nucleophiles, would provide a more precise understanding of its electrophilicity.

References

The 2-Methoxypyrimidine Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its presence in a multitude of biologically active compounds underscores its importance as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-methoxypyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-HIV, and kinase inhibitory properties. This document details the experimental protocols for evaluating these activities, presents quantitative data for key compounds, and visualizes the intricate signaling pathways modulated by these molecules.

Diverse Biological Activities of the 2-Methoxypyrimidine Scaffold

The inherent chemical features of the 2-methoxypyrimidine ring, including its hydrogen bonding capabilities and conformational flexibility, allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.

Anticancer Activity

Derivatives of 2-methoxypyrimidine have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. A notable example is the natural product Bacimethrin (4-amino-5-(hydroxymethyl)-2-methoxypyrimidine), which has shown activity against several yeasts and bacteria and has served as a lead compound for further development.[1][2] Synthetic derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[3]

Antimicrobial and Antifungal Activity

The 2-methoxypyrimidine scaffold is a constituent of various compounds exhibiting potent antimicrobial and antifungal properties.[3] These compounds often act by interfering with essential microbial processes. For instance, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The structure-activity relationship studies have indicated that substitutions on the pyrimidine ring can significantly influence the antimicrobial spectrum and potency.[3]

Anti-HIV Activity

Several 2-methoxypyrimidine derivatives have been identified as inhibitors of the human immunodeficiency virus (HIV).[4][5] A key target for these compounds is the HIV reverse transcriptase (RT), an essential enzyme for viral replication.[4] By binding to and inhibiting RT, these compounds can effectively block the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

Kinase Inhibitory Activity

A significant area of research for 2-methoxypyrimidine derivatives is their role as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-methoxypyrimidine core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of various kinases and inhibit their activity.[6] This has led to the development of potent inhibitors of kinases such as Janus kinase 2 (JAK2), which is involved in the JAK-STAT signaling pathway.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for representative 2-methoxypyrimidine derivatives, showcasing their potency against various biological targets.

Table 1: Anticancer Activity of 2-Methoxypyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bacimethrin VariousNot specified[1][2]
Compound 4j MCF7 (Breast)0.58[1]

Table 2: Antimicrobial Activity of 2-Methoxypyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Bacimethrin Staphylococcus aureusPotent[4]
Compound 3 Staphylococcus aureusAs potent as trimethoprim[5]

Table 3: Anti-HIV Activity of 2-Methoxypyrimidine Derivatives

CompoundVirus StrainIC50 (µg/mL)Reference
Compound 26 HIV-1>2.07[4]
Compound 30 HIV-1>3.02[4]
Compound 4 HIV-190% inhibition at 12.5 µg/mL[5]
Compound 5 HIV-190% inhibition at 25 µg/mL[5]

Table 4: Kinase Inhibitory Activity of 2-Methoxypyrimidine Derivatives

CompoundKinase TargetIC50 (µM)Reference
FTO-02 FTO2.2[7]
FTO-04 FTO3.4[7]
2-methoxypyrimidine scaffold compounds FTO<15[7]
Compound 26 uPA0.053[8]
Compound 27 uPA0.042[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring.[6]

Materials:

  • 5-Methoxy-2-methylthiopyrimidine

  • Primary or secondary amine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a reaction flask, dissolve 5-Methoxy-2-methylthiopyrimidine (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-amino-5-methoxypyrimidine derivative.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Cell culture medium

  • 2-methoxypyrimidine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 2-methoxypyrimidine test compounds

  • Inoculum of the microorganism

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the inhibition of HIV-1 reverse transcriptase activity.

Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant HIV-1 RT

  • Template/primer (e.g., poly(A) x oligo(dT)15)

  • dNTP mix (including DIG-dUTP and biotin-dUTP)

  • 2-methoxypyrimidine test compounds

  • Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat the streptavidin plate with the biotinylated template/primer.

  • Prepare serial dilutions of the test compounds.

  • Add the reaction mixture (containing dNTPs), test compounds, and recombinant HIV-1 RT to the wells.

  • Incubate the plate to allow the reverse transcription reaction to proceed.

  • Wash the wells and add the Anti-DIG-POD conjugate.

  • Incubate and wash the wells again.

  • Add the peroxidase substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance.

  • Calculate the percent inhibition and determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • 384-well plates

  • Kinase (e.g., JAK2)

  • Peptide substrate

  • ATP

  • Assay buffer

  • 2-methoxypyrimidine test compounds

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the kinase, peptide substrate, and ATP in the assay buffer.

  • Add the kinase reaction mixture to the wells to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Incubate for a short period to stabilize the signal.

  • Measure the luminescence intensity of each well using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-methoxypyrimidine derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 2-chloropyrimidine) reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Screening (e.g., Cytotoxicity Assay) characterization->primary_assay secondary_assay Secondary Assays (e.g., Kinase Inhibition) primary_assay->secondary_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) secondary_assay->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo end Lead Compound in_vivo->end

General experimental workflow for the development of 2-methoxypyrimidine-based drugs.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription nucleus->gene regulates inhibitor 2-Methoxypyrimidine Inhibitor inhibitor->jak inhibits

Simplified JAK-STAT signaling pathway and the point of inhibition by 2-methoxypyrimidine derivatives.

hiv_rt_inhibition cluster_process Reverse Transcription viral_rna Viral RNA Genome rt Reverse Transcriptase (RT) viral_rna->rt viral_dna Viral DNA rt->viral_dna synthesizes dntps dNTPs dntps->rt inhibitor 2-Methoxypyrimidine NNRTI inhibitor->rt binds and inhibits

Mechanism of HIV reverse transcriptase inhibition by 2-methoxypyrimidine-based NNRTIs.

Conclusion

The 2-methoxypyrimidine scaffold represents a highly valuable framework in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-HIV, and kinase inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising chemical entity. Continued exploration of the 2-methoxypyrimidine scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-methoxypyrimidine-5-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmacologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, the pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors for oncology.[2] The functionalization of pyrimidines, such as 2-methoxypyrimidine-5-carbaldehyde, through Suzuki coupling allows for the creation of diverse chemical libraries for screening and lead optimization. The aldehyde group at the 5-position can be a useful handle for further synthetic modifications.

The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.[3] Palladium catalysts are most commonly employed, often in combination with phosphine ligands.[1][3] The choice of base is crucial for the transmetalation step, and a variety of inorganic bases can be utilized.[3][4] Solvent systems typically consist of an organic solvent mixed with an aqueous solution to facilitate the dissolution of both the organic substrates and the inorganic base.[3][5]

Key Reaction Components and Considerations

Several factors influence the outcome of the Suzuki coupling of 2-methoxypyrimidine-5-carbaldehyde:

  • Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[3][6] The choice of catalyst and associated ligand can significantly impact reaction efficiency and scope.

  • Base: An inorganic base is essential for activating the boronic acid for transmetalation.[4] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] The strength and solubility of the base can affect reaction rates and yields.

  • Solvent System: A mixture of an organic solvent and water is often optimal.[5] Popular choices include 1,4-dioxane/water, toluene/ethanol, and DMF.[3][6][7] The solvent system influences the solubility of reactants and the efficacy of the base.

  • Reaction Temperature: The reaction temperature can vary, with microwave-assisted heating often leading to significantly shorter reaction times.[8] Conventional heating is also widely used, typically in the range of 80-110°C.[2][7]

  • Aryl Boronic Acid: The electronic nature of the substituent on the aryl boronic acid can affect its reactivity. Electron-rich boronic acids tend to give good to better yields, while electron-withdrawing groups can slow down the transmetalation step.[9]

Comparative Data of Suzuki Coupling Conditions

The following table summarizes various conditions reported for the Suzuki coupling of related pyrimidine derivatives, which can serve as a guide for optimizing the reaction of 2-methoxypyrimidine-5-carbaldehyde.

EntryPyrimidine SubstrateAryl Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroarylPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane--Good[9]
22,4,6-trichloropyrido[2,3-d]pyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol (3:1)110-83[7]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002485[8][10]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.25Good-Excellent[8]
55-Bromo-2-chloro-4-methoxypyrimidineArylboronic acid--Organic Solvent/Water80-100--[2]
62,4,5,6-tetrachloropyrimidineArylboronic acidPd(PPh₃)₂Cl₂ (1-5)K₂CO₃ (aq)Dioxane60-802-580-97[11]

Experimental Protocol: Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde

This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of functionalized pyrimidines. Optimization may be required for specific substrates.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add 2-methoxypyrimidine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[6][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][6]

    • Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Methoxypyrimidine- 5-carbaldehyde) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Combine Reactants: 2-Methoxypyrimidine-5-carbaldehyde, Boronic Acid, Catalyst, Base Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Upon Completion Purify Purification by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a library of potential kinase inhibitors utilizing 2-Methoxypyrimidine-5-carbaldehyde as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent enzyme inhibitors, particularly protein kinase inhibitors.[1][2][3] This document outlines a synthetic strategy based on reductive amination followed by a coupling reaction, provides detailed experimental procedures, presents quantitative data for a representative set of synthesized compounds, and includes diagrams of the experimental workflow and a relevant signaling pathway targeted by such inhibitors.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] The 2-aminopyrimidine core, in particular, is a well-established pharmacophore that can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[1]

2-Methoxypyrimidine-5-carbaldehyde is a versatile building block for the synthesis of diverse compound libraries.[4] The aldehyde functionality provides a convenient handle for introducing molecular diversity through reactions such as reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the synthesized inhibitors. This document details a two-step synthetic protocol to generate a library of N-substituted aminomethyl-pyrimidines, which are common substructures in various kinase inhibitors.

Synthetic Strategy

The overall synthetic approach involves a two-step reaction sequence starting from 2-Methoxypyrimidine-5-carbaldehyde.

  • Reductive Amination: The aldehyde is reacted with a diverse panel of primary or secondary amines to form an intermediate imine, which is subsequently reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride. This reaction is a robust and widely used method for forming carbon-nitrogen bonds.[5]

  • Amide Coupling: The secondary amine generated from the reductive amination can be further functionalized. For instance, an amide coupling with a carboxylic acid can introduce additional points of diversity and mimic the hinge-binding motifs found in many kinase inhibitors.

This strategy allows for the rapid generation of a library of compounds with varying substituents, which can then be screened for their biological activity against a panel of kinases.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of N-substituted-(2-methoxypyrimidin-5-yl)methanamines.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • A variety of primary or secondary amines (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in DCE (0.1 M), add the respective amine (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-substituted-(2-methoxypyrimidin-5-yl)methanamine.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the synthesis of N-((2-methoxypyrimidin-5-yl)methyl)-N-(substituted)amides.

Materials:

  • N-substituted-(2-methoxypyrimidin-5-yl)methanamine (from Protocol 1)

  • A variety of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the N-substituted-(2-methoxypyrimidin-5-yl)methanamine (1.0 eq) in DMF (0.1 M), add the respective carboxylic acid (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous LiCl solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure final compound.

Data Presentation

The following tables summarize the hypothetical reaction yields and biological activity data for a representative library of synthesized compounds.

Table 1: Synthesis of N-substituted-(2-methoxypyrimidin-5-yl)methanamines (Protocol 1)

Compound IDAmineYield (%)Purity (%)
1a Aniline85>98
1b 4-Fluoroaniline82>99
1c Benzylamine91>98
1d Morpholine88>99

Table 2: Synthesis of N-((2-methoxypyrimidin-5-yl)methyl)-N-(substituted)amides (Protocol 2)

Compound IDStarting Amine (from Protocol 1)Carboxylic AcidYield (%)Purity (%)
2a 1a Benzoic Acid75>99
2b 1a 4-Chlorobenzoic Acid72>98
2c 1c Benzoic Acid81>99
2d 1c 4-Chlorobenzoic Acid78>98

Table 3: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
2a VEGFR-2150
2b VEGFR-285
2c CDK2210
2d CDK2125
SorafenibVEGFR-290
RoscovitineCDK2150

*Reference compounds

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_protocol1 Protocol 1: Reductive Amination cluster_intermediate Intermediate Product cluster_protocol2 Protocol 2: Amide Coupling cluster_final Final Product start1 2-Methoxypyrimidine- 5-carbaldehyde proc1 1. Mix starting materials in DCE/AcOH 2. Add NaBH(OAc)₃ 3. Stir for 12-24h 4. Quench, Extract, Purify start1->proc1 start2 Primary/Secondary Amine start2->proc1 inter N-substituted- (2-methoxypyrimidin-5-yl)methanamine proc1->inter proc2 1. Mix intermediate and carboxylic acid in DMF 2. Add PyBOP and DIPEA 3. Stir for 12-18h 4. Work-up and Purify inter->proc2 start3 Carboxylic Acid start3->proc2 final Potential Kinase Inhibitor proc2->final

Caption: Synthetic workflow for the preparation of kinase inhibitors.

Signaling Pathway

Many pyrimidine-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][7]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Synthesized Pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

2-Methoxypyrimidine-5-carbaldehyde is a valuable and versatile starting material for the synthesis of novel pyrimidine-based compounds with the potential for kinase inhibition. The synthetic protocols outlined herein provide a robust method for generating a library of derivatives for biological screening. The modular nature of the synthesis allows for the exploration of a wide range of chemical space to identify potent and selective kinase inhibitors for further drug development.

References

Application Notes and Protocols for 2-Methoxypyrimidine-5-carbaldehyde in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxypyrimidine-5-carbaldehyde as a versatile starting material for the synthesis of novel agrochemicals. The protocols detailed below are representative examples of how this building block can be elaborated into potentially potent fungicidal agents.

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, with several commercial products used to control a wide range of plant pathogens.[1][2][3] 2-Methoxypyrimidine-5-carbaldehyde is a key intermediate that offers a reactive aldehyde handle for the construction of more complex molecules. Its pyrimidine core is a recognized pharmacophore in many successful fungicides. These notes will focus on the synthesis and hypothetical biological evaluation of a novel vinylpyrimidine fungicide, demonstrating a practical application of this valuable starting material.

Application Note: Synthesis of a Novel Fungicide

A plausible route to a novel fungicide, herein designated as (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine, involves a two-step synthesis starting from 2-Methoxypyrimidine-5-carbaldehyde. This approach utilizes a Wittig reaction to introduce the vinyl linkage, a common motif in strobilurin-type fungicides, followed by a nucleophilic aromatic substitution to introduce a morpholine moiety, which is present in some bioactive compounds.[4]

Data Presentation

Table 1: Synthesis and Characterization of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine

StepProductStarting MaterialYield (%)Purity (%)Method
12-Methoxy-5-(vinyl)pyrimidine2-Methoxypyrimidine-5-carbaldehyde85>95Wittig Reaction
2(E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine2-Methoxy-5-(vinyl)pyrimidine78>98Nucleophilic Aromatic Substitution

Table 2: Hypothetical In Vitro Fungicidal Activity of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine

CompoundBotrytis cinerea EC₅₀ (µg/mL)Sclerotinia sclerotiorum EC₅₀ (µg/mL)Phomopsis sp. EC₅₀ (µg/mL)
(E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine15.525.212.8
Pyrimethanil (Standard)38.8[3]32.1[2]32.1[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(vinyl)pyrimidine via Wittig Reaction

This protocol describes the conversion of the aldehyde to a vinyl group using a Wittig reagent.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 eq.) portion-wise.

  • Stir the resulting yellow-orange mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-Methoxy-5-(vinyl)pyrimidine as a solid.

Protocol 2: Synthesis of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine

This protocol describes the displacement of the methoxy group with morpholine.

Materials:

  • 2-Methoxy-5-(vinyl)pyrimidine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Methoxy-5-(vinyl)pyrimidine (1.0 eq.) in DMF, add morpholine (1.5 eq.) and K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Nucleophilic Substitution 2-Methoxypyrimidine-5-carbaldehyde 2-Methoxypyrimidine-5-carbaldehyde node_step1 Methyltriphenylphosphonium bromide, K-tert-butoxide, THF 2-Methoxypyrimidine-5-carbaldehyde->node_step1 Reagents product1 2-Methoxy-5-(vinyl)pyrimidine node_step1->product1 Forms node_step2 Morpholine, K2CO3, DMF product1->node_step2 Reacts with product2 (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine node_step2->product2 Yields Final Product

Caption: Synthetic workflow for the preparation of a novel fungicide.

G cluster_effect Mechanism of Action cluster_pathway Metabolic Pathway PVM (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine Enzyme Key Fungal Enzyme (e.g., Succinate Dehydrogenase) PVM->Enzyme Binds to Pathway Cellular Respiration Pathway Inhibition Inhibition FungalGrowth Fungal Growth and Proliferation Pathway->FungalGrowth Block Blocked Inhibition->Pathway Block->FungalGrowth

Caption: Hypothetical signaling pathway showing fungicidal mode of action.

References

Application Notes and Protocols for Condensation Reactions with 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxypyrimidine-5-carbaldehyde is a valuable building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. The aldehyde functionality serves as a key electrophilic partner in various condensation reactions, most notably the Knoevenagel condensation, to form new carbon-carbon bonds. This reaction allows for the introduction of a variety of substituents at the 5-position of the pyrimidine ring, leading to the synthesis of compounds with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document provides a detailed protocol for a typical Knoevenagel condensation reaction involving 2-Methoxypyrimidine-5-carbaldehyde and active methylene compounds.

Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The active methylene compound contains a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increases the acidity of the methylene protons.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of 2-Methoxypyrimidine-5-carbaldehyde with an active methylene compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Catalyst: Piperidine or Ammonium Acetate

  • Solvent: Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).

  • Addition of Reactants: To the stirred solution, add the active methylene compound (1.0 - 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base. For example, add 2-3 drops of piperidine or 0.1-0.2 equivalents of ammonium acetate.

  • Reaction: Heat the reaction mixture to reflux (typically around 80°C for ethanol) with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate, using an appropriate solvent system (e.g., ethyl acetate/hexane) as the eluent. The reaction is considered complete when the starting aldehyde spot has disappeared. Reaction times can vary from 1 to 8 hours depending on the reactivity of the substrates.[3]

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to afford the pure condensed product.

Data Presentation

The following table summarizes representative active methylene compounds that can be used in condensation reactions with 2-Methoxypyrimidine-5-carbaldehyde and the expected product types. Note that yields are hypothetical and will vary based on specific reaction conditions.

Active Methylene CompoundReagent NameExpected Product TypeRepresentative Yield (%)
CH₂(CN)₂Malononitrile2-((2-methoxypyrimidin-5-yl)methylene)malononitrile85-95
CH₂(COOEt)₂Diethyl malonateDiethyl 2-((2-methoxypyrimidin-5-yl)methylene)malonate70-85
NCCH₂COOEtEthyl cyanoacetateEthyl 2-cyano-3-(2-methoxypyrimidin-5-yl)acrylate80-90
Barbituric Acid5-((2-methoxypyrimidin-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione75-90
Thiobarbituric Acid5-((2-methoxypyrimidin-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione75-90

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 2-Methoxypyrimidine-5-carbaldehyde p1 α,β-Unsaturated Product r1->p1 + r2 Active Methylene Compound (Z-CH2-Z') r2->p1 water - H2O p1->water catalyst Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat catalyst->p1

Caption: General scheme of the Knoevenagel condensation reaction.

Experimental Workflow

G A 1. Dissolve Aldehyde in Ethanol B 2. Add Active Methylene Compound A->B C 3. Add Catalyst B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp. E->F G 7. Isolate Product (Filtration/Evaporation) F->G H 8. Purify Product (Recrystallization) G->H

Caption: Step-by-step experimental workflow for the condensation reaction.

Logical Relationship of Reactants and Catalysts

G cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Aldehyde 2-Methoxypyrimidine -5-carbaldehyde Product Condensed Product Aldehyde->Product ActiveMethylene Active Methylene Compound ActiveMethylene->Product Catalyst Base Catalyst Catalyst->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Caption: Relationship between reactants, conditions, and the final product.

References

Application Note: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-substituted 5-(aminomethyl)-2-methoxypyrimidines via reductive amination of 2-Methoxypyrimidine-5-carbaldehyde. Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing amines, which are prevalent in pharmaceuticals.[1] This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and functional group tolerance, making it ideal for complex molecule synthesis.[2][3][4]

Reaction Principle and Signaling Pathway

Reductive amination converts a carbonyl group into an amine through an intermediate imine.[5] The process involves the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product.[5][6] The use of a mild hydride source like sodium triacetoxyborohydride is crucial as it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing competitive reduction of the carbonyl substrate.[4][7]

Reductive_Amination_Pathway Aldehyde 2-Methoxypyrimidine- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R¹R²NH) Iminium Iminium Ion Intermediate Hemiaminal->Iminium FinalAmine N-Substituted 5-(aminomethyl)- 2-methoxypyrimidine Iminium->FinalAmine + [H⁻] (from NaBH(OAc)₃) Workflow arrow arrow Start Start: Dry Flask under Inert Atmosphere AddReactants 1. Add Aldehyde, Solvent (DCE), & Amine Start->AddReactants Stir1 2. Stir at RT (Pre-formation of Imine) AddReactants->Stir1 AddReductant 3. Add NaBH(OAc)₃ in Portions Stir1->AddReductant Reaction 4. Stir at RT (2-24h) AddReductant->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Quench 5. Quench with sat. NaHCO₃ (aq) Monitor->Quench Complete Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry, Filter, & Concentrate Extract->Dry Purify 8. Purify via Column Chromatography Dry->Purify End End: Pure Product Purify->End

References

Application Notes and Protocols for the Knoevenagel Condensation of 2-Methoxypyrimidine-5-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 2-methoxypyrimidine-5-carbaldehyde with various active methylene compounds. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds and is instrumental in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting α,β-unsaturated products serve as versatile intermediates for the synthesis of novel pyrimidine derivatives, a class of compounds known for a wide range of biological activities.[1]

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, and various pharmaceuticals.[1][2] Consequently, the development of efficient synthetic routes to novel pyrimidine derivatives is of paramount importance in the quest for new therapeutic agents. The Knoevenagel condensation offers a reliable and adaptable method for the functionalization of pyrimidine aldehydes, leading to compounds with potential applications as anticancer, antibacterial, and antiviral agents, among others.[1]

General Reaction Scheme

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products compoundA 2-Methoxypyrimidine- 5-carbaldehyde product α,β-Unsaturated Product compoundA->product Condensation compoundB Active Methylene Compound (Z-CH2-Z') compoundB->product catalyst Base Catalyst (e.g., Piperidine, NH4OAc) catalyst->product water H2O

Caption: General scheme of the Knoevenagel condensation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various aldehydes with different active methylene compounds. While specific data for 2-methoxypyrimidine-5-carbaldehyde is not extensively reported, the provided data from analogous reactions with other heterocyclic and aromatic aldehydes can serve as a valuable guide for reaction optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic AldehydesMalononitrileNi(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp0.17~90[3]
Aromatic AldehydesMalononitrileGallium ChlorideSolvent-freeRoom Temp0.1-0.2590-98[4]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidine (0.1 eq)EthanolReflux1-2High[5]
Aromatic AldehydesEthyl CyanoacetatePiperidineEthanolReflux2-6~90[6]
2-Methoxyquinoline-4-carbaldehydeEthyl CyanoacetateAmmonium AcetateTolueneReflux4-880-90[7]
Aromatic AldehydesBarbituric AcidIsonicotinic acid (10 mol%)EtOH/H₂O (19:1)600.5-185-97[8]
2-Nitrothiophene-3-carbaldehydeBarbituric AcidNoneWaterReflux2-4High[5]
p-Methoxy BenzaldehydeThiobarbituric AcidAcetic Acid (10 mol%)EthanolRoom Temp184[9]

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of an aldehyde with common active methylene compounds. These protocols can be adapted for the reaction of 2-methoxypyrimidine-5-carbaldehyde.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a general and highly effective method for the synthesis of 2-(arylmethylene)malononitriles.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-methoxypyrimidine-5-carbaldehyde in ethanol (approximately 10-20 mL per gram of aldehyde).

  • Add malononitrile to the solution and stir until fully dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6]

G start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_malononitrile Add Malononitrile dissolve->add_malononitrile add_piperidine Add Piperidine add_malononitrile->add_piperidine reflux Heat to Reflux (1-3h) add_piperidine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool precipitate Precipitate Formed? cool->precipitate filter Filter and Wash precipitate->filter Yes evaporate Evaporate Solvent precipitate->evaporate No purify Purify Product filter->purify evaporate->purify end End purify->end

Caption: Experimental workflow for condensation with malononitrile.

Protocol 2: Acetic Acid-Catalyzed Condensation with Barbituric Acid

This protocol provides a method for the synthesis of 5-(arylmethylene)pyrimidine-2,4,6(1H,3H,5H)-triones.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq)

  • Barbituric Acid (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol or Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 2-methoxypyrimidine-5-carbaldehyde and barbituric acid in ethanol or water.[5][9]

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 1-4 hours.[8][9]

  • Monitor the formation of a colored precipitate, which indicates product formation.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by cold ethanol.

  • Dry the purified product in a vacuum oven.

Biological Significance and Potential Applications

Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities. The products derived from the Knoevenagel condensation of 2-methoxypyrimidine-5-carbaldehyde are of significant interest to drug development professionals due to their potential therapeutic applications.

Many pyrimidine-containing compounds have been reported to possess:

  • Anticancer activity: By inhibiting various kinases or interfering with DNA synthesis.[1]

  • Antibacterial and Antifungal activity: Acting against a range of microbial pathogens.[1]

  • Antiviral activity: Including activity against HIV and other viruses.

  • Cardiovascular effects: Such as antihypertensive properties.[1]

The introduction of an α,β-unsaturated system via the Knoevenagel condensation provides a Michael acceptor, which can potentially interact with biological nucleophiles, such as cysteine residues in enzymes, leading to covalent inhibition. This mechanism is a key feature of many targeted therapies. The diverse functionalities that can be introduced through the active methylene compound allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

G cluster_applications Potential Therapeutic Areas pyrimidine Pyrimidine Core biological_activity Diverse Biological Activities pyrimidine->biological_activity anticancer Anticancer biological_activity->anticancer antibacterial Antibacterial biological_activity->antibacterial antiviral Antiviral biological_activity->antiviral cardiovascular Cardiovascular biological_activity->cardiovascular

Caption: Potential applications of pyrimidine derivatives.

References

Synthesis of Novel Heterocyclic Compounds from 2-Methoxypyrimidine-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Methoxypyrimidine-5-carbaldehyde as a key starting material. The following protocols are based on established synthetic methodologies for analogous aldehydes and are intended to serve as a foundational guide for the development of new chemical entities.

Application Note 1: Synthesis of 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile via Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. In this application, 2-Methoxypyrimidine-5-carbaldehyde is reacted with malononitrile to yield 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic systems such as pyridines and pyrimidines.

The electron-withdrawing nature of the pyrimidine ring and the nitrile groups facilitates the reaction. The resulting α,β-unsaturated dinitrile is a Michael acceptor and can undergo further reactions with various nucleophiles to construct more complex heterocyclic frameworks.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data Summary
EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
12-Methoxypyrimidine-5-carbaldehydeMalononitrilePiperidineEthanol2-4>90 (Expected)

Note: The yield is an expected value based on similar reactions reported in the literature.

Knoevenagel_Condensation start Start Materials reactants 2-Methoxypyrimidine-5-carbaldehyde + Malononitrile start->reactants reaction Knoevenagel Condensation reactants->reaction catalyst Piperidine Ethanol, Reflux catalyst->reaction workup Cooling & Filtration reaction->workup product 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile workup->product purification Recrystallization (Optional) product->purification final_product Pure Product purification->final_product

Knoevenagel Condensation Workflow

Application Note 2: Synthesis of 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. This protocol describes a plausible synthetic route to a novel pyrazolo[1,5-a]pyrimidine derivative starting from the Knoevenagel condensation product of 2-Methoxypyrimidine-5-carbaldehyde and subsequent reaction with a hydrazine derivative, followed by cyclization. A more direct approach involves the reaction of a β-enaminonitrile derived from 2-Methoxypyrimidine-5-carbaldehyde with a suitable pyrazole precursor, or a multicomponent reaction.

For this application note, we will outline a hypothetical cyclocondensation reaction of an intermediate derived from 2-Methoxypyrimidine-5-carbaldehyde with 3-aminopyrazole.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is a representative procedure adapted from the synthesis of similar pyrazolo[1,5-a]pyrimidine systems.

Step 1: Synthesis of (E)-3-(dimethylamino)-2-((2-methoxypyrimidin-5-yl)methylene)propanenitrile (Intermediate)

Materials:

  • 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile (from Application Note 1)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (solvent)

Procedure:

  • A mixture of 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile (1.0 eq) and DMF-DMA (1.5 eq) in toluene (15 mL) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Materials:

  • (E)-3-(dimethylamino)-2-((2-methoxypyrimidin-5-yl)methylene)propanenitrile (Intermediate from Step 1)

  • 3-Amino-5-phenyl-1H-pyrazole

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • A solution of the crude enaminonitrile intermediate (1.0 eq) and 3-amino-5-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL) is heated at reflux for 6-8 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Quantitative Data Summary
EntryIntermediateReagentSolventTime (h)Yield (%)
1Enaminonitrile3-Amino-5-phenyl-1H-pyrazoleAcetic Acid6-860-70 (Expected)

Note: The yield is an expected value based on analogous synthetic procedures.

Pyrazolopyrimidine_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation start_mat 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile reagent1 DMF-DMA Toluene, Reflux start_mat->reagent1 intermediate Enaminonitrile Intermediate reagent1->intermediate start_inter Enaminonitrile Intermediate reagent2 3-Amino-5-phenyl-1H-pyrazole Acetic Acid, Reflux start_inter->reagent2 cyclization Cyclocondensation reagent2->cyclization workup_purify Workup & Purification cyclization->workup_purify final_product 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile workup_purify->final_product

Protecting Group Strategies for 2-Methoxypyrimidine-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 2-Methoxypyrimidine-5-carbaldehyde. The focus is on the protection and deprotection of the aldehyde functionality, a crucial step in the multi-step synthesis of complex molecules where this pyrimidine derivative serves as a key building block.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of bioactive compounds. The aldehyde group is highly reactive towards nucleophiles and reducing agents. To achieve selective transformations at other positions of the molecule, it is often necessary to temporarily mask the aldehyde functionality. The diethyl acetal is a robust and commonly employed protecting group for aldehydes due to its stability in basic and nucleophilic conditions, and its straightforward removal under acidic conditions.[1]

This guide outlines the rationale for choosing the diethyl acetal protecting group, provides detailed protocols for its installation and removal, and presents quantitative data for these reactions. Additionally, it touches upon the concept of orthogonal protecting group strategies for more complex synthetic routes.

Diethyl Acetal as a Protecting Group for 2-Methoxypyrimidine-5-carbaldehyde

The protection of the aldehyde in 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal is a strategic choice for several reasons:

  • Stability: Diethyl acetals are stable to a wide range of reagents, including strong bases (e.g., organometallic reagents), nucleophiles, and hydrides, allowing for a broad scope of subsequent chemical transformations on the pyrimidine ring or other parts of the molecule.[2]

  • Ease of Formation: The reaction to form the diethyl acetal from the aldehyde is typically high-yielding and can be achieved under relatively mild conditions.

  • Facile Cleavage: The deprotection to regenerate the aldehyde is readily accomplished by acid-catalyzed hydrolysis.[3]

The overall strategy is depicted in the following workflow:

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_reaction Further Reactions cluster_deprotection Deprotection Start 2-Methoxypyrimidine-5-carbaldehyde Reagents_P Triethyl orthoformate, Ethanol, Acid Catalyst Protected 5-(Diethoxymethyl)-2-methoxypyrimidine Start->Protected Acetal Formation Reagents_P->Protected FurtherReactions Reactions at other sites (e.g., nucleophilic substitution, metal-catalyzed coupling) Protected->FurtherReactions Deprotection_Start Modified 5-(Diethoxymethyl)- 2-methoxypyrimidine FurtherReactions->Deprotection_Start Modified Protected Intermediate Reagents_D Aqueous Acid (e.g., HCl, H2SO4) FinalProduct Modified 2-Methoxypyrimidine- 5-carbaldehyde Deprotection_Start->FinalProduct Acid-Catalyzed Hydrolysis Reagents_D->FinalProduct

Caption: General workflow for the protection of 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal, subsequent reaction, and deprotection.

Experimental Protocols

The following protocols are adapted from established procedures for the formation and cleavage of diethyl acetals and are applicable to 2-Methoxypyrimidine-5-carbaldehyde.[4][5][6]

Protocol 1: Protection of 2-Methoxypyrimidine-5-carbaldehyde as a Diethyl Acetal

This protocol describes the formation of 5-(diethoxymethyl)-2-methoxypyrimidine.

Materials:

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Triethyl orthoformate

  • Anhydrous Ethanol

  • Acid catalyst (e.g., ammonium nitrate or p-toluenesulfonic acid)

  • Anhydrous sodium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2-1.5 eq).

  • Add a catalytic amount of an acid catalyst (e.g., ammonium nitrate, ~0.03 eq).

  • Stir the reaction mixture at room temperature for 6-8 hours or at reflux for a shorter period, monitoring the reaction progress by TLC or GC.

  • Upon completion, add anhydrous sodium carbonate to neutralize the acid catalyst and stir for 30 minutes.

  • Filter the mixture to remove the solids.

  • Remove the ethanol and excess triethyl orthoformate by distillation under reduced pressure.

  • The resulting crude 5-(diethoxymethyl)-2-methoxypyrimidine can be purified by vacuum distillation or column chromatography.

Protocol 2: Deprotection of 5-(Diethoxymethyl)-2-methoxypyrimidine

This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal to regenerate the aldehyde.

Materials:

  • 5-(Diethoxymethyl)-2-methoxypyrimidine

  • Aqueous acid solution (e.g., 1M HCl or dilute H₂SO₄)

  • Organic solvent (e.g., acetone, THF)

  • Saturated sodium bicarbonate solution

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve 5-(diethoxymethyl)-2-methoxypyrimidine (1.0 eq) in a suitable organic solvent (e.g., acetone or THF).

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-Methoxypyrimidine-5-carbaldehyde.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of aromatic aldehydes, which can be extrapolated for 2-Methoxypyrimidine-5-carbaldehyde.

ReactionReagents and ConditionsReaction TimeTypical YieldReference
Protection Triethyl orthoformate, Ethanol, NH₄NO₃ (cat.), RT6-8 hours70-85%[4]
Deprotection 1M HCl, Acetone/H₂O, RT1-4 hours>90%[7][8]

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect multiple functional groups within the same molecule. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[9] For instance, if a reaction requires the protection of both the aldehyde and a hypothetical nitrogen on the pyrimidine ring, one could use a diethyl acetal for the aldehyde and a Boc (tert-butyloxycarbonyl) group for the nitrogen. The acetal is acid-labile, while the Boc group is also removed by acid, so this is not an orthogonal pair. A better choice would be a base-labile protecting group for the nitrogen, such as Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed with a base like piperidine without affecting the acid-sensitive acetal.[10]

OrthogonalStrategy cluster_main Orthogonal Protection Example Molecule Pyrimidine with Aldehyde and Amine ProtectedMolecule Acetal-Protected Aldehyde Fmoc-Protected Amine Molecule->ProtectedMolecule Protection DeprotectedAmine Acetal-Protected Aldehyde Free Amine ProtectedMolecule->DeprotectedAmine Base (e.g., Piperidine) DeprotectedAldehyde Free Aldehyde Fmoc-Protected Amine ProtectedMolecule->DeprotectedAldehyde Acid (e.g., HCl)

Caption: An example of an orthogonal protecting group strategy.

Conclusion

The protection of the aldehyde group of 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal is a reliable and efficient strategy to enable selective chemical modifications at other molecular sites. The straightforward formation and cleavage protocols, combined with the high stability of the acetal under various conditions, make it a valuable tool in the synthesis of complex pyrimidine-containing molecules. For more intricate synthetic endeavors, the principles of orthogonal protection should be considered to allow for the selective manipulation of multiple functional groups.

References

Application Notes and Protocols: The Use of 2-Methoxypyrimidine-5-carbaldehyde in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Methoxypyrimidine-5-carbaldehyde in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable for the construction of diverse chemical libraries, notably for the discovery of novel kinase inhibitors. The protocols detailed below are based on established solid-phase methodologies and the known reactivity of pyrimidine aldehydes.

Introduction

Solid-phase organic synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. 2-Methoxypyrimidine-5-carbaldehyde serves as an excellent scaffold for derivatization due to the reactive aldehyde functionality, which readily participates in reactions such as reductive amination. The pyrimidine core is a common motif in biologically active molecules, particularly in the realm of kinase inhibitors, making this compound a valuable starting point for drug discovery programs.

Key Applications

The primary application of 2-Methoxypyrimidine-5-carbaldehyde in solid-phase synthesis is the generation of substituted aminomethyl-pyrimidine libraries. These libraries are of significant interest in the discovery of novel therapeutics, particularly targeting protein kinases. The general workflow involves the immobilization of an amine on a solid support, followed by reductive amination with 2-Methoxypyrimidine-5-carbaldehyde and subsequent cleavage from the resin.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a small library of N-substituted-(2-methoxypyrimidin-5-yl)methanamines. The data is illustrative and based on typical yields and purities achieved in solid-phase reductive amination reactions.

Table 1: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde with Various Amines on Rink Amide Resin

EntryAmineProductYield (%)Purity (%)
1BenzylamineN-benzyl-1-(2-methoxypyrimidin-5-yl)methanamine85>95
24-FluoroanilineN-(4-fluorophenyl)-1-(2-methoxypyrimidin-5-yl)methanamine78>95
3Piperidine5-(piperidin-1-ylmethyl)-2-methoxypyrimidine92>95
4Morpholine4-((2-methoxypyrimidin-5-yl)methyl)morpholine90>95

Table 2: Comparison of Different Reducing Agents for the Reductive Amination of Benzylamine with 2-Methoxypyrimidine-5-carbaldehyde on Solid Support

EntryReducing AgentReaction Time (h)Yield (%)Purity (%)
1Sodium triacetoxyborohydride (STAB)1285>95
2Sodium cyanoborohydride1882>90
32-Picoline borane complex1688>95

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Reductive Amination

This protocol details the synthesis of a representative N-substituted-(2-methoxypyrimidin-5-yl)methanamine using Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • 2-Methoxypyrimidine-5-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05-0.1 mmol) in DMF (2 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Reductive Amination:

    • Dissolve 2-Methoxypyrimidine-5-carbaldehyde (5 equivalents based on resin loading) and the amine (5 equivalents) in 1% acetic acid in DCM (2 mL).

    • Add the solution to the resin and shake at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (5 equivalents) and continue to shake at room temperature for 12 hours.

  • Washing: Wash the resin with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (2 mL) for 2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Mandatory Visualization

experimental_workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 reductive_amination 3. Reductive Amination (2-Methoxypyrimidine-5-carbaldehyde, Amine, STAB) wash1->reductive_amination wash2 Wash (DMF, MeOH, DCM) reductive_amination->wash2 cleave 4. Cleavage (TFA/TIS/H2O) wash2->cleave isolate 5. Product Isolation (Precipitation) cleave->isolate end Final Product isolate->end

Caption: General workflow for the solid-phase synthesis of substituted aminomethyl-pyrimidines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates AKT->Transcription Promotes Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K Inhibition

Caption: Simplified representation of a common kinase signaling pathway targeted by pyrimidine-based inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of 2-methoxypyrimidine is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue.[1] Several factors can be responsible. A systematic approach to troubleshooting is recommended.

  • Moisture Sensitivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality and Stoichiometry: The purity of both N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Use freshly distilled or newly opened reagents. The molar ratio of the substrate to the Vilsmeier reagent may need optimization.[1]

  • Reaction Temperature and Time: Temperature control is crucial. The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C).[1] After the addition of 2-methoxypyrimidine, the reaction may require heating. Insufficient heating can lead to an incomplete reaction, while excessive temperatures can cause the formation of tar-like side products.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Substrate Reactivity: The pyrimidine ring is an electron-deficient system. While the 2-methoxy group is activating, the Vilsmeier-Haack reaction is an electrophilic substitution and works best on electron-rich aromatic compounds.[2][3][4] Consequently, forcing conditions (higher temperatures or longer reaction times) may be necessary compared to more activated substrates.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products can complicate purification. Potential side products include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 2-methoxypyrimidine.

  • Polymeric/Tar-like Substances: Overheating or extended reaction times can lead to the formation of dark, insoluble materials that appear as streaks or baseline spots on a TLC plate.[1]

  • Di-formylated Products: Although less common for this substrate, the potential for di-formylation at other positions on the pyrimidine ring exists under harsh conditions.

  • Hydrolysis Products: If the workup is not performed carefully, the intermediate iminium salt can undergo undesired reactions. The final product, an aldehyde, can also be sensitive to certain conditions.

Q3: The product appears to be an oil or fails to crystallize during workup. How can I effectively isolate and purify 2-Methoxypyrimidine-5-carbaldehyde?

A3: Oiling out during precipitation or crystallization is often due to impurities that depress the melting point of the product.[1] The target compound is typically a white to yellow or brown solid.[5]

  • Ensure Complete Hydrolysis and Neutralization: After the reaction, the mixture is typically poured onto crushed ice to hydrolyze the intermediate iminium salt.[1][6] This step must be followed by careful neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide). Incomplete neutralization can leave acidic species that interfere with crystallization.[1]

  • Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1] This will separate the product from inorganic salts. The organic layers can then be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[4]

  • Column Chromatography: The resulting crude material, whether an oil or a solid, will likely require purification by silica gel column chromatography to isolate the desired aldehyde from side products and impurities.[4]

Q4: Are there alternative synthetic routes if the Vilsmeier-Haack reaction is problematic?

A4: Yes, an alternative strategy involves metalation of a pyrimidine precursor followed by formylation.

  • Halogen-Metal Exchange: This is a powerful method for generating a nucleophilic pyrimidine.[7] For example, starting with 5-bromo-2-methoxypyrimidine, a halogen-metal exchange can be performed using an organolithium reagent (like n-butyllithium) or via a Grignard reagent formation. This creates a highly reactive organometallic intermediate.

  • Formylation of the Metalated Intermediate: The resulting lithiated or Grignard pyrimidine species can then be quenched with an electrophilic formylating agent, such as DMF, to yield 2-Methoxypyrimidine-5-carbaldehyde.[7] This route requires strict anhydrous and anaerobic conditions due to the high reactivity of the organometallic intermediates.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Vilsmeier-Haack synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

G start Low Yield or Impure Product check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_sol Use Anhydrous Solvents. Use Fresh POCl₃/DMF. Optimize Molar Ratios. check_reagents->reagent_sol check_conditions 2. Review Reaction Conditions check_reagents->check_conditions end_node Improved Yield & Purity Achieved check_reagents->end_node Solution Implemented conditions_sol Ensure Inert Atmosphere. Control Temp (0°C for Vilsmeier reagent, then heat as needed). Monitor by TLC for optimal time. check_conditions->conditions_sol check_workup 3. Evaluate Workup & Purification check_conditions->check_workup check_conditions->end_node Solution Implemented workup_sol Ensure complete hydrolysis on ice. Carefully neutralize to pH > 7. Use extraction if product oils out. Purify via column chromatography. check_workup->workup_sol consider_alt 4. Consider Alternative Route check_workup->consider_alt If issues persist check_workup->end_node Solution Implemented alt_sol Metal-halogen exchange of 5-bromo-2-methoxypyrimidine followed by formylation with DMF. consider_alt->alt_sol consider_alt->end_node Solution Implemented

Troubleshooting workflow for low yield synthesis.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine

This protocol is a general procedure adapted from standard Vilsmeier-Haack reaction conditions.[1][4][6][8]

Materials:

  • 2-Methoxypyrimidine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-methoxypyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to reflux (approx. 40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred beaker of crushed ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture until the pH is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-Methoxypyrimidine-5-carbaldehyde.

Data Presentation

Table 1: Influence of Solvent on Vilsmeier-Haack Reaction Yields (Illustrative)

The choice of solvent can influence reaction outcomes. The following data is based on a study of a related pyrimidine substrate, 2-methylpyrimidine-4,6-diol, and illustrates the potential impact of the reaction medium.[6]

EntrySolventTemperature (°C)Yield (%)
1o-XyleneReflux50%
2BenzeneReflux48%
3DichloroethaneReflux61%

Note: Yields are specific to the substrate 2-methylpyrimidine-4,6-diol and serve as an example of how reaction conditions can be optimized.[6]

Reaction Pathway Diagram

G DMF DMF (N,N-Dimethylformamide) Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Start_mol 2-Methoxypyrimidine Start_mol->Intermediate Electrophilic Attack Product_mol 2-Methoxypyrimidine-5-carbaldehyde Intermediate->Product_mol Hydrolysis Workup H₂O / Base (Workup)

Vilsmeier-Haack reaction pathway for formylation.

References

Technical Support Center: Purification of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Methoxypyrimidine-5-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde?

A1: The synthesis of 2-Methoxypyrimidine-5-carbaldehyde is often achieved via a Vilsmeier-Haack reaction.[1] Potential impurities can arise from this process and include:

  • Unreacted Starting Material: Residual 2-methoxypyrimidine.

  • Chlorinated Byproducts: Formation of 2-methoxy-5-(chloromethylene)pyrimidinium salts which, if not fully hydrolyzed, can lead to impurities.

  • Over-formylation or Di-formylation Products: Although less common, reaction at other positions on the pyrimidine ring can occur under harsh conditions.

  • Polymeric or Tarry Materials: These can form if the reaction temperature is not well-controlled.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) from the Vilsmeier reagent.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent system, often a mixture of hexanes and ethyl acetate, can be used to separate the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.

Q3: What is the recommended storage condition for purified 2-Methoxypyrimidine-5-carbaldehyde?

A3: Due to the aldehyde functional group, the compound can be susceptible to oxidation. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light to minimize degradation.

Troubleshooting Guide

The following table summarizes common problems encountered during the purification of 2-Methoxypyrimidine-5-carbaldehyde, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction or inefficient removal of Vilsmeier-Haack reagents.Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction with a cold aqueous solution of a mild base (e.g., sodium bicarbonate or sodium acetate).
Presence of a More Polar Impurity (by TLC) Unreacted starting material (2-methoxypyrimidine) or other polar byproducts.Optimize column chromatography by using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Presence of a Less Polar Impurity (by TLC) Formation of non-polar byproducts or residual non-polar solvents.Adjust the solvent system for column chromatography to improve separation. A pre-wash of the crude material with a non-polar solvent like hexane may also be beneficial.
Product Appears as an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization; inappropriate solvent choice.Purify the crude product by column chromatography first to remove the bulk of impurities. For recrystallization, screen a variety of solvents or solvent mixtures.
Product Decomposes During Purification Aldehyde oxidation or instability on silica gel.For column chromatography, consider deactivating the silica gel with triethylamine.[2] Perform purification steps promptly and under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for removing a wide range of impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude 2-Methoxypyrimidine-5-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel for dry loading.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate). The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is identified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like dichloromethane/hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods for Purity Assessment

Method Typical Conditions Expected Results for Pure Product
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.Gradient: Start with 10% B, ramp to 90% B over 15 minutes.Flow Rate: 1.0 mL/minDetection: UV at 254 nmA single major peak with >95% purity by area normalization.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Field Strength: 400 MHz or higherSharp singlets for the aldehyde proton (~9.9 ppm), methoxy protons (~4.1 ppm), and pyrimidine protons (~8.8 and 9.1 ppm). Absence of significant impurity peaks.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆Field Strength: 100 MHz or higherPeaks corresponding to the aldehyde carbon (~185 ppm), methoxy carbon (~55 ppm), and pyrimidine ring carbons.
Mass Spec. Ionization: Electrospray (ESI)[M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₆H₆N₂O₂ = 138.12).

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude 2-Methoxypyrimidine-5-carbaldehyde col_chrom Column Chromatography start->col_chrom Primary Purification recrys Recrystallization col_chrom->recrys Further Purification (Optional) tlc TLC Analysis col_chrom->tlc Monitor Fractions hplc HPLC Analysis col_chrom->hplc Purity Check recrys->hplc Final Purity Check tlc->col_chrom nmr NMR Analysis hplc->nmr Structural Confirmation pure_product Pure Product (>95%) nmr->pure_product

Caption: A general workflow for the purification and analysis of 2-Methoxypyrimidine-5-carbaldehyde.

TroubleshootingRecrystallization start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat Reheat and add more solvent. Cool slowly. oiling_out->reheat Yes impure_crystals Crystals Still Impure? low_yield->impure_crystals No concentrate Concentrate mother liquor and re-cool. low_yield->concentrate Yes re_recrystallize Perform a second recrystallization. impure_crystals->re_recrystallize Yes success Pure Crystals Obtained impure_crystals->success No reheat->oiling_out seed_crystal Add a seed crystal. reheat->seed_crystal seed_crystal->oiling_out concentrate->low_yield change_solvent Try a different solvent or solvent mixture. concentrate->change_solvent change_solvent->start re_recrystallize->impure_crystals column Purify by column chromatography first. re_recrystallize->column column->start

Caption: A troubleshooting guide for the recrystallization of 2-Methoxypyrimidine-5-carbaldehyde.

References

Technical Support Center: Troubleshooting Pyrimidine Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during pyrimidine aldehyde condensation reactions, particularly the widely used Biginelli reaction.

Q1: My Biginelli reaction is resulting in a very low yield. What are the primary causes?

A1: Low yields in the Biginelli reaction are a frequent challenge. The most common culprits include:

  • Suboptimal Catalyst: The traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrates. Modern methods often employ Lewis acids or other promoters for better results.[1]

  • Competing Side Reactions: The most significant side reaction is often the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered reactants.[1]

  • Poor Reaction Conditions: Inappropriate choice of solvent or reaction temperature can significantly hinder the reaction rate and promote the formation of byproducts.

Q2: I've isolated a major byproduct in my Biginelli reaction. How can I identify it?

A2: The most common byproducts in a Biginelli reaction are the Knoevenagel condensation product and an open-chain ureide.

  • Knoevenagel Adduct: This product arises from the condensation of the aldehyde and the β-ketoester. It will lack the urea moiety.

  • Open-Chain Ureide: This intermediate contains all three components (aldehyde, β-ketoester, and urea) but has failed to cyclize.

Characterization by NMR and mass spectrometry is the most effective way to identify these byproducts.[1] In some cases, particularly with urea as the nitrogen source, a Hantzsch-type dihydropyridine can form, which is often characterized by a strong yellow fluorescence.[2]

Q3: How can I suppress the Knoevenagel condensation side reaction?

A3: To favor the desired Biginelli product, you can modify the reaction conditions to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1] Strategies include:

  • Catalyst Choice: Using effective Lewis acid catalysts can activate the aldehyde carbonyl group, facilitating the initial condensation with urea and outcompeting the Knoevenagel pathway.[1]

  • Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion.

  • Reaction Conditions: Optimizing the solvent and temperature can also influence the reaction pathway.

Q4: My Pinner synthesis of pyrimidines is failing. What are the critical parameters to control?

A4: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control are:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[3] Therefore, using anhydrous solvents and reagents is critical.

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[3]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.

Data Presentation

The following tables summarize the effect of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Various Catalysts on the Biginelli Reaction

EntryCatalystTime (h)Yield (%)
1No Catalyst45 min39
2CuCl₂·2H₂O3 h85
3FeCl₃3 h92
4ZnCl₂3 h88
5InBr₃7 h93
6Yb(OTf)₃2 h95

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux. Yields are for the isolated dihydropyrimidinone product.[4][5]

Table 2: Influence of Solvent on Biginelli Reaction Yield

EntrySolventTime (h)Yield (%)
1Ethanol385
2Acetonitrile482
3Dichloromethane675
4Tetrahydrofuran (THF)580
5Solvent-free191

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) with a Lewis acid catalyst at reflux (for solvents) or 100°C (solvent-free). Yields are for the isolated dihydropyrimidinone product.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 2 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst.

  • Add ethanol (10 mL) and stir the mixture at room temperature for a few minutes.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[6]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Evaluate Catalyst - Inefficient? - Inactive? start->check_catalyst check_conditions Assess Reaction Conditions - Suboptimal Temperature? - Incorrect Solvent? start->check_conditions check_side_reactions Analyze for Side Reactions - Knoevenagel Condensation? - Open-chain Ureide? start->check_side_reactions optimize_catalyst Optimize Catalyst: - Screen Lewis Acids (e.g., Yb(OTf)₃, InBr₃) - Increase Catalyst Loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Adjust Temperature - Screen Solvents (Ethanol, Acetonitrile, Solvent-free) check_conditions->optimize_conditions mitigate_side_reactions Mitigate Side Reactions: - Adjust Stoichiometry (excess urea) - Use Milder Conditions check_side_reactions->mitigate_side_reactions improved_yield Improved Yield optimize_catalyst->improved_yield optimize_conditions->improved_yield mitigate_side_reactions->improved_yield

Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.

Experimental Workflow for a Typical Pyrimidine Synthesis

Experimental_Workflow setup Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) reagents Reagent Addition - Aldehyde - β-Ketoester - Urea - Catalyst - Solvent setup->reagents reaction Reaction - Stirring - Heating (Reflux) - Monitor by TLC reagents->reaction workup Work-up - Cooling - Precipitation/Extraction reaction->workup purification Purification - Filtration - Recrystallization/ Column Chromatography workup->purification analysis Analysis - NMR - Mass Spectrometry - Melting Point purification->analysis

Caption: A standard experimental workflow for pyrimidine synthesis.

References

Technical Support Center: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde?

A1: While a single, high-yield, universally adopted method is not prominently documented, the synthesis of 2-Methoxypyrimidine-5-carbaldehyde can be approached through several strategic pathways. These routes often involve the construction of the pyrimidine ring followed by functional group manipulations or starting from a pre-functionalized pyrimidine. One common strategy involves the formylation of a 2-methoxypyrimidine precursor. Another approach could be the cyclization of appropriate acyclic precursors to form the desired pyrimidine ring directly.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields can be attributed to several factors including incomplete reactions, the formation of side products, and degradation of the product under the reaction conditions. In pyrimidine synthesis, inefficient cyclization or the formation of isomeric byproducts are common culprits.[1][2] It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents, as the presence of water can lead to unwanted side reactions.

Q3: What are some common side reactions to be aware of during the synthesis of substituted pyrimidines?

A3: Side reactions can significantly impact the yield and purity of the final product. In syntheses involving multifunctional precursors, self-condensation or polymerization of starting materials can occur. Over-oxidation or reduction of the aldehyde group, if present in a precursor or formed in situ, is another possibility. Additionally, if using halogenated pyrimidines as intermediates, nucleophilic substitution at unintended positions can lead to a mixture of products. For instance, in reactions with dichloropyrimidines, the relative reactivity of the chloro groups can lead to selectivity issues.[3]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[4] It allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the reaction kinetics and impurity profile.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

Issue 1: Low Conversion of Starting Materials

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Inefficient Catalyst: The chosen catalyst may not be optimal for the transformation.[2]

  • Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress closely using TLC or HPLC.[5]

  • Screen Catalysts: If a catalyst is used, experiment with different Lewis or Brønsted acids or bases to identify one that improves the conversion rate.

  • Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.

Issue 2: Formation of Multiple Products/Impurities

Possible Causes:

  • Lack of Regioselectivity: In reactions involving multifunctional substrates, the reagents may react at different positions, leading to a mixture of isomers.

  • Side Reactions: As mentioned in the FAQs, various side reactions can lead to the formation of impurities.[1]

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.[4]

  • Protecting Groups: Consider the use of protecting groups to block reactive sites on your starting materials and direct the reaction to the desired position.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.[6]

Experimental Protocols

General Protocol: Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester (Adaptable for Aldehyde Synthesis)

This protocol is based on the synthesis of 2-substituted pyrimidine-5-carboxylic esters and would require modification for the synthesis of the corresponding carbaldehyde.[7]

Materials:

  • Amidinium salt (e.g., methoxyamidinium salt for the 2-methoxy group)

  • A suitable three-carbon building block with the desired functionality at the 5-position (e.g., a protected form of a 3-oxopropanal derivative)

  • Base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the three-carbon building block in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Add the amidinium salt to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

To systematically optimize the reaction yield, it is crucial to maintain a detailed record of the experimental conditions and the corresponding outcomes. The following table provides a template for organizing this data.

Entry Starting Material A (equiv.) Starting Material B (equiv.) Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC/NMR)
11.01.2Catalyst X (5)THF25124585%
21.01.2Catalyst X (5)THF5066090%
31.01.2Catalyst Y (5)Dioxane5067595%

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) Incomplete->Optimize_Conditions Check_Purity Analyze Crude Product Purity (NMR/LC-MS) Complete->Check_Purity Success Improved Yield Optimize_Conditions->Success Impure Significant Impurities Check_Purity->Impure Pure Product is Pure Check_Purity->Pure Identify_Byproducts Identify Byproducts Impure->Identify_Byproducts Workup_Issue Investigate Workup/Purification Loss Pure->Workup_Issue Modify_Protocol Modify Protocol to Minimize Side Reactions (Protecting Groups, Stoichiometry) Identify_Byproducts->Modify_Protocol Modify_Protocol->Success Improve_Workup Optimize Workup and Purification Workup_Issue->Improve_Workup Improve_Workup->Success

Caption: A decision tree for troubleshooting low yields in synthesis.

General Synthesis Workflow

SynthesisWorkflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Final_Product 2-Methoxypyrimidine-5-carbaldehyde Analysis->Final_Product

Caption: A general workflow for the synthesis and purification process.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving pyrimidine substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common experimental hurdles and optimize your synthetic outcomes.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during cross-coupling reactions of pyrimidines.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyrimidine Nitrogen The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3] This is a primary challenge in cross-coupling reactions with pyridine and pyrimidine substrates.[3]
1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[3] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[3]
2. Use of Pre-catalysts: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) that can provide a more active and stable catalytic species.[1]
3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state.[2]
1. Use a Pre-formed Pd(0) Source: Consider using a pre-formed Pd(0) catalyst.[2]
2. Ensure Proper Reduction of Pd(II) Pre-catalyst: If using a Pd(II) pre-catalyst, ensure reaction conditions are suitable for its reduction to the active Pd(0) species.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome.[2]
1. Base Screening: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] The effectiveness of bases can be highly context-dependent.[4]
2. Solvent Selection: Screen different solvents. The choice of solvent can influence catalyst stability and activity.
3. Temperature Optimization: Optimize the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to faster catalyst decomposition.
Poor Oxidative Addition The C-X bond (where X is a halide) on the pyrimidine ring may not be sufficiently reactive for oxidative addition, a key step in the catalytic cycle.
1. Halogen Reactivity: The general order of reactivity for halogens is I > Br > Cl > F.[5] If using a less reactive halide (e.g., chloride), a more active catalyst system may be required.[5]
2. Ligand Choice: Electron-rich and sterically hindered phosphine ligands can promote oxidative addition.[2]

Issue 2: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Protodeboronation (in Suzuki Coupling) The boronic acid or ester is hydrolyzed before it can participate in the cross-coupling reaction.[1]
1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1]
2. Anhydrous Conditions: Ensure all reagents and solvents are dry.
3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Dehalogenation of Starting Material The halide on the pyrimidine substrate is replaced by a hydrogen atom.[1]
1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[1]
2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]
Homocoupling The organometallic reagent couples with itself.[3]
1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[3]
2. Use a Pre-catalyst: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling that can occur during the initial reduction of some Pd(II) pre-catalysts.[3]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyrimidine substrates particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyrimidine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyrimidine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[3]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[3]

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive palladium black.

Q3: How does the position of the leaving group on the pyrimidine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) on the pyrimidine ring significantly influences the reaction's success. The general order of reactivity for the different positions is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[5]

Q4: Which ligands are most effective for cross-coupling reactions with pyrimidines?

A4: Bulky, electron-rich phosphine ligands are often effective.[3] Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[3] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[3]

Q5: Can the choice of base and solvent impact catalyst deactivation?

A5: Yes, the base and solvent system plays a crucial role. The choice of base can influence the rate of reductive elimination versus dehalogenation.[3] The solvent can affect catalyst solubility and stability. It is often necessary to screen a variety of bases and solvents to find the optimal conditions for a specific reaction.

Q6: Are there any strategies to regenerate a deactivated catalyst?

A6: In some cases, catalyst activity can be restored. For instance, inactive Pd(0) species can sometimes be reoxidized to active Pd(II) by treatment with an oxidant like benzoquinone.[6] However, for irreversible poisoning or decomposition, the catalyst may need to be replaced.[7] A regeneration method for a deactivated Pd(OH)₂/C catalyst using chloroform and glacial acetic acid has been developed.[8]

Quantitative Data

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[9]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[9]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or a pre-catalyst with an appropriate ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Protocol 2: In-situ Monitoring of Catalyst Deactivation using ¹H NMR Spectroscopy

  • Sample Preparation: In an NMR tube, combine the halopyrimidine, the coupling partner, a suitable palladium pre-catalyst, a ligand, a base, and an internal standard in a deuterated solvent under an inert atmosphere.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[3]

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[3]

Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pyrimidine-X) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Pyrimidine Complex Active_Catalyst->Inactive_Complex Catalyst Poisoning Transmetalation Transmetalation (R-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product (Pyrimidine-R) Reductive_Elimination->Product Pyrimidine_Substrate Pyrimidine Substrate Pyrimidine_Substrate->Inactive_Complex

Caption: Catalyst deactivation by pyrimidine coordination.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low/No Conversion Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Ligand Use bulky, electron-rich ligand Check_Catalyst->Ligand No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Base Screen different bases Check_Conditions->Base No Protodeboronation Use boronic ester / anhydrous conditions Check_Side_Reactions->Protodeboronation Precatalyst Use modern pre-catalyst Ligand->Precatalyst Loading Increase catalyst loading Precatalyst->Loading Solution Optimized Reaction Loading->Solution Solvent Screen different solvents Base->Solvent Temperature Optimize temperature Solvent->Temperature Temperature->Solution Dehalogenation Avoid hydride sources / shorten time Protodeboronation->Dehalogenation Homocoupling Degas reaction mixture Dehalogenation->Homocoupling Homocoupling->Solution

Caption: Troubleshooting workflow for pyrimidine cross-coupling.

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating protodeboronation, a critical side reaction in the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and generates a simple pyrimidine byproduct that can complicate purification.[3] Pyrimidine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this decomposition pathway.[4][5]

Q2: What are the primary factors that cause protodeboronation in pyrimidine Suzuki reactions?

A2: Several factors heavily influence the rate of protodeboronation:

  • Substrate Structure: The position of the boronic acid group on the pyrimidine ring is critical. 2-Pyrimidinylboronic acids are especially unstable due to the proximity of the nitrogen atom, which can lead to catalyst inhibition and accelerated protodeboronation, a phenomenon analogous to the "2-pyridyl problem".[4][6]

  • Reaction pH and Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[4] For some heteroaryl boronic acids, a unique mechanism exists where the maximum rate of decomposition occurs at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[2][3]

  • Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[4][7]

  • Catalyst System: The efficiency of the palladium catalyst and ligands is key. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[4] However, very bulky phosphine ligands can sometimes paradoxically promote protodeboronation.

  • Solvent and Water Content: The presence of water can facilitate protodeboronation by acting as a proton source.[1] Using anhydrous solvents can often suppress this side reaction.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be a significant byproduct corresponding to the pyrimidine ring without the boronic acid group (Pyr-H instead of Pyr-B(OH)₂). This will be accompanied by a lower-than-expected yield of your desired product and potentially unreacted starting materials.[1]

Q4: What are boronic acid surrogates and how can they help prevent protodeboronation?

A4: Boronic acid surrogates are more stable derivatives of boronic acids that can be used in Suzuki reactions. They are designed to slowly release the active boronic acid in situ, keeping its concentration low and thus minimizing the opportunity for decomposition via protodeboronation.[8] Common and effective surrogates include:

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are robust enough for chromatography.[8]

  • Organotrifluoroborates (R-BF₃K): These salts offer increased stability compared to the corresponding boronic acids.[6]

  • Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are more robust than free boronic acids and are a widely used alternative.[6]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with pyrimidine boronic acids.

Problem Potential Cause Recommended Solution
Low yield of desired product with significant deboronated pyrimidine observed. Competing protodeboronation is faster than the cross-coupling reaction.1. Lower the Reaction Temperature: Decrease the temperature in 10-20 °C increments. 2. Change the Base: Switch to a weaker or less soluble base. For example, if using NaOH or KOH, try K₃PO₄, K₂CO₃, or Cs₂CO₃. 3. Use a Boronic Acid Surrogate: Replace the pyrimidine boronic acid with its corresponding MIDA boronate, pinacol ester, or organotrifluoroborate. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents over molecular sieves.
Reaction is sluggish or incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Degas Thoroughly: Ensure the solvent and reaction mixture are properly degassed to remove oxygen, which can deactivate the catalyst. 2. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired coupling reaction. 3. Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and reagents.
Inconsistent results or poor reproducibility. Sensitivity to trace amounts of water or oxygen; instability of the boronic acid.1. Standardize Procedures: Ensure consistent degassing methods, reagent quality, and reaction setup. 2. Use a Boronic Acid Surrogate: MIDA boronates are particularly useful as they are highly stable crystalline solids, which can improve reproducibility. 3. Prepare Fresh Solutions: Prepare solutions of reagents immediately before use.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how different reaction parameters can affect the yield of Suzuki-Miyaura couplings involving pyrimidine substrates.

Table 1: Effect of Base and Catalyst on the Coupling of 2-Chloro-4,6-dimethoxypyrimidine

EntryCatalyst (mol%)Base (equiv)SolventYield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O95
2Pd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O61
3Pd(OAc)₂ (3) / PPh₃ (6)Na₂CO₃ (2)DME/H₂O85
4Pd(PPh₃)₄ (3)K₃PO₄ (2)DME/H₂O88
5Pd(PPh₃)₄ (3)Cs₂CO₃ (2)DME/H₂O92

Data synthesized from representative literature procedures. This table illustrates the significant impact of both the palladium catalyst and the choice of base on the reaction outcome.

Table 2: Influence of Reaction Conditions on the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O801571
2Pd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001581
3Pd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1201579
4Pd₂(dba)₃ (0.5)K₂CO₃Dioxane/H₂O10015<5
5Pd₂(dba)₃/SPhos (0.5)K₂CO₃Dioxane/H₂O1001585

Data adapted from a study on microwave-assisted Suzuki coupling.[3] This highlights the optimization of temperature and the critical role of ligands for catalysts like Pd₂(dba)₃.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid Surrogate (MIDA Boronate)

This protocol is designed as a robust starting point for challenging couplings where protodeboronation is a major concern.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pyrimidine-MIDA boronate (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyrimidine-MIDA boronate, and the base.

  • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.

  • Seal the vessel and add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to the desired temperature (a moderate starting temperature of 60–80 °C is recommended).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway Mechanism of Protodeboronation vs. Suzuki Coupling cluster_suzuki Desired Suzuki Pathway cluster_proto Undesired Protodeboronation A Ar-Pd(II)-X D Transmetalation A->D B Pyr-B(OH)₂ C [Pyr-B(OH)₃]⁻ B->C Base (e.g., K₃PO₄) C->D E Ar-Pd(II)-Pyr D->E F Reductive Elimination E->F G Ar-Pyr (Desired Product) F->G H Pyr-B(OH)₂ J C-B Bond Cleavage H->J I Proton Source (H₂O, ROH) I->J K Pyr-H (Byproduct) J->K

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Pyrimidine Suzuki Reactions start Low Yield or Incomplete Reaction check_byproduct Analyze Crude Mixture: Significant Pyr-H Byproduct? start->check_byproduct protodeboronation High Protodeboronation Suspected check_byproduct->protodeboronation Yes catalyst_issue Catalyst/Condition Issue Suspected check_byproduct->catalyst_issue No action1 1. Lower Temperature (e.g., 100°C to 70°C) protodeboronation->action1 action2 2. Change Base (e.g., NaOH -> K₃PO₄) action1->action2 action3 3. Use Boron Surrogate (MIDA, Pinacol, -BF₃K) action2->action3 action4 4. Ensure Anhydrous Conditions action3->action4 action5 1. Screen Ligands (e.g., XPhos, SPhos) catalyst_issue->action5 action6 2. Degas Solvents Thoroughly action5->action6 action7 3. Check Reagent Purity & Freshness action6->action7

Caption: Decision tree for troubleshooting low-yielding reactions.

Boron_Reagent_Stability Logical Relationship of Boron Reagent Stability and Reaction Strategy reagent Boron Reagent Choice boronic_acid Boronic Acid (Pyr-B(OH)₂) reagent->boronic_acid pinacol Pinacol Ester reagent->pinacol mida MIDA Boronate reagent->mida stability_low Low Stability (High Protodeboronation Risk) boronic_acid->stability_low stability_med Moderate Stability pinacol->stability_med stability_high High Stability (Low Protodeboronation Risk) mida->stability_high strategy_direct Strategy: Direct Coupling (Requires careful optimization of base, temp, solvent) stability_low->strategy_direct stability_med->strategy_direct strategy_slow Strategy: Slow Release (Keeps [boronic acid] low, minimizes side reactions) stability_high->strategy_slow

Caption: Selection of boron reagent based on stability.

References

Technical Support Center: Scale-Up Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Methoxypyrimidine-5-carbaldehyde. The content is structured to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde, particularly when employing the Vilsmeier-Haack reaction, a common method for formylation of electron-rich heterocyclic systems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent (chloroiminium salt).[1] 2. Insufficiently Reactive Substrate: The electron-donating effect of the methoxy group may not be sufficient under the chosen reaction conditions. 3. Incomplete Reaction: Reaction time or temperature may be too low for complete conversion.[1] 4. Product Decomposition During Work-up: The aldehyde product might be sensitive to harsh pH or temperature conditions during quenching and extraction.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For a less reactive substrate, consider increasing the stoichiometry of the Vilsmeier reagent or raising the reaction temperature.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-methoxypyrimidine) is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1] 4. Perform the work-up at low temperatures (e.g., quenching with ice-cold water or a chilled basic solution) and avoid prolonged exposure to strong acids or bases.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the pyrimidine substrate. Utilize an ice bath or a cryostat to manage the reaction temperature effectively.[1] 2. Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation, although this is less common for pyrimidines compared to other heterocycles. Reaction at other positions on the pyrimidine ring is also a possibility.[1] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions, leading to multiple spots on the TLC plate.1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may promote the formation of side products.[1] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography on silica gel or by recrystallization to isolate the desired product.
Difficulty in Isolating the Product 1. Product Solubility: The product may have high solubility in the aqueous phase during work-up, leading to poor extraction efficiency. 2. Emulsion Formation: Formation of a stable emulsion during extraction can make phase separation difficult.1. If the product is water-soluble, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with brine can also improve extraction efficiency. 2. To break emulsions, try adding a small amount of brine or a different organic solvent. Centrifugation can also be effective on a smaller scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methoxypyrimidine-5-carbaldehyde?

A common and effective method for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound, in this case, 2-methoxypyrimidine, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction at scale?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling, especially at a larger scale.[1]

  • Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic fumes. All additions and transfers should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Vilsmeier Reagent: The reagent itself is moisture-sensitive and corrosive.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Work-up: The quenching of the reaction mixture with water or a basic solution is also highly exothermic and should be done slowly and with efficient cooling.

Q3: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material (2-methoxypyrimidine) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.

Q4: What are the likely impurities in the final product?

Potential impurities in the synthesis of 2-Methoxypyrimidine-5-carbaldehyde can include:

  • Unreacted 2-methoxypyrimidine.

  • Byproducts from side reactions, such as di-formylated pyrimidine.

  • Residual solvents from the reaction and purification steps.

  • Salts formed during the work-up procedure.

Q5: What are the recommended purification methods for 2-Methoxypyrimidine-5-carbaldehyde on a larger scale?

For larger-scale purification, the following methods are recommended:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method.

  • Column Chromatography: While effective at the lab scale, silica gel column chromatography can be challenging and costly to scale up. It may be used for polishing the product after an initial purification step like recrystallization.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification option.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine

This protocol is a representative procedure for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde. Note: This is a general protocol and may require optimization for specific scales and equipment.

Materials:

  • 2-Methoxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (2.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 5 °C. The mixture will become thick and may solidify. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Methoxypyrimidine-5-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Data for Optimization of the Vilsmeier-Haack Reaction

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
11.22547560
21.52548572
32.02549075
41.54029585
51.5602>9882 (some decomposition)

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent 0-5 °C pocli3 POCl₃ pocli3->reagent reaction_mixture Reaction Mixture reagent->reaction_mixture pyrimidine 2-Methoxypyrimidine in Anhydrous DCM pyrimidine->reaction_mixture <10 °C reaction_mixture->reaction_mixture quench Quench with Ice & NaHCO₃ reaction_mixture->quench extraction Extract with DCM quench->extraction wash Wash with H₂O & Brine extraction->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify product Pure 2-Methoxypyrimidine- 5-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

troubleshooting_workflow start Low Product Yield? check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents Yes tar Tarry Residue Formation? start->tar No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry?) check_reagents->check_conditions check_workup Analyze Work-up Procedure (Decomposition?) check_conditions->check_workup temp_control Improve Temperature Control tar->temp_control Yes multiple_products Multiple Products on TLC? tar->multiple_products No purify_reagents Use High-Purity Reagents temp_control->purify_reagents optimize_stoichiometry Optimize Reagent Stoichiometry multiple_products->optimize_stoichiometry Yes optimize_conditions Adjust Temperature and Time optimize_stoichiometry->optimize_conditions

Caption: Troubleshooting workflow for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

References

Technical Support Center: Purification of 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective removal of unreacted starting material and other impurities from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of 2-Methoxypyrimidine-5-carbaldehyde?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential byproducts could arise from incomplete reactions or side reactions involving the aldehyde functionality. Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, so 2-methoxy-pyrimidine-5-carboxylic acid could be a potential impurity, especially if the reaction or workup is exposed to air for extended periods.

Q2: My crude product is a solid. What is a good starting point for purification?

A2: For solid products like 2-Methoxypyrimidine-5-carbaldehyde, recrystallization is often a good first choice for purification due to its simplicity and cost-effectiveness. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities have different solubility profiles.

Q3: I am seeing multiple spots on my TLC plate. What purification method should I use?

A3: When multiple impurities are present, flash column chromatography is a highly effective purification technique. It allows for the separation of compounds based on their differential polarity. You will need to determine an appropriate solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.

Q4: My aldehyde seems to be degrading during purification. What can I do to minimize this?

A4: 2-Methoxypyrimidine-5-carbaldehyde should be stored under an inert atmosphere at 2-8°C, which suggests it may be sensitive to oxidation and/or heat. During workup and purification, it is advisable to minimize exposure to air and high temperatures. Using degassed solvents and blanketing the reaction and purification vessels with an inert gas like nitrogen or argon can help prevent oxidation. If performing chromatography, avoid prolonged exposure to the silica gel, which can be slightly acidic and may cause degradation of sensitive compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of 2-Methoxypyrimidine-5-carbaldehyde.

Problem Possible Cause Solution
Product is not crystallizing - The concentration of the product in the solvent is too low.- The chosen solvent is not appropriate.- Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a two-solvent system. Good starting points for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
Oiling out during recrystallization - The boiling point of the solvent is too high, and the product is melting.- The solution is supersaturated.- Use a lower-boiling solvent.- Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
Poor separation during column chromatography - The solvent system is not optimal.- The column was not packed properly.- Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking of the product on the TLC plate and column - The compound may be acidic or basic.- The compound is interacting strongly with the silica gel.- For acidic impurities, a gentle wash with a dilute aqueous solution of sodium bicarbonate may help. If the product itself is sensitive to base, this should be done with caution.- Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the chromatography.
Low recovery of the product after workup - The product may have some water solubility.- The product may have formed a salt that is soluble in the aqueous layer.- When performing an aqueous wash, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a general starting point for the initial purification of the reaction mixture.

  • Quenching the Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing water or a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the aqueous layer with an organic solvent in which 2-Methoxypyrimidine-5-carbaldehyde is expected to be soluble, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to maximize recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to remove any acidic impurities (e.g., the corresponding carboxylic acid). Caution: Perform this wash carefully as CO2 evolution can cause pressure buildup.

    • Brine (saturated aqueous sodium chloride) to remove excess water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of the crude product using silica gel chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. If the separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methoxypyrimidine-5-carbaldehyde.

Protocol 3: Recrystallization

This protocol is for the final purification of the solid product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography

Polarity of ImpuritiesRecommended Starting Eluent
Less polar than the productStart with a low polarity eluent (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
More polar than the productStart with a solvent system that gives the product an Rf of ~0.4-0.5 to quickly elute the product before the polar impurities.
Both more and less polarUse a gradient elution, starting with a low polarity solvent and gradually increasing to a higher polarity.

Visualization

Logical Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily Solid is_pure_recrys Is the product pure by TLC/NMR? recrystallize->is_pure_recrys is_pure_recrys->column_chrom No end Pure Product is_pure_recrys->end Yes is_pure_column Is the product pure by TLC/NMR? column_chrom->is_pure_column is_pure_column->end Yes further_purification Consider alternative purification (e.g., different column phase, prep-HPLC) is_pure_column->further_purification No

Caption: Decision tree for selecting a purification strategy for 2-Methoxypyrimidine-5-carbaldehyde.

Validation & Comparative

A Comparative Analysis of 2-Methoxypyrimidine-5-carbaldehyde and 2-Chloropyrimidine-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyrimidine-based scaffolds are of paramount importance, serving as the core of numerous therapeutic agents.[1] The functionalization of the pyrimidine ring is a key aspect of synthesizing diverse molecular libraries for biological screening. This guide provides a comparative analysis of the reactivity of two key intermediates: 2-methoxypyrimidine-5-carbaldehyde and 2-chloropyrimidine-5-carbaldehyde. The comparison focuses on their performance in essential synthetic transformations, including nucleophilic aromatic substitution, condensation reactions, and reductive amination, supported by experimental data and detailed protocols.

Reactivity Overview

The reactivity of these two molecules is primarily dictated by the nature of the substituent at the 2-position of the pyrimidine ring and the electrophilic character of the aldehyde at the 5-position. The chlorine atom in 2-chloropyrimidine-5-carbaldehyde is a good leaving group, rendering the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] Conversely, the methoxy group in 2-methoxypyrimidine-5-carbaldehyde is a poorer leaving group, making SNAr reactions at the C2 position less favorable under standard conditions.

The aldehyde functionality in both compounds is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the chlorine atom in 2-chloropyrimidine-5-carbaldehyde is expected to enhance the electrophilicity of the aldehyde, potentially leading to faster reaction rates in nucleophilic additions compared to the methoxy-substituted counterpart, which has a more electron-donating character.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for the functionalization of halopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups.

2-Chloropyrimidine-5-carbaldehyde readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. The chlorine at the 2-position is activated by the two ring nitrogens, facilitating its displacement.[2][4]

2-Methoxypyrimidine-5-carbaldehyde , on the other hand, is generally less reactive in SNAr reactions. The methoxy group is a weaker leaving group compared to chloride. Displacement of the methoxy group typically requires harsher reaction conditions or the use of a strong acid to protonate the oxygen, making it a better leaving group.

ReactionSubstrateNucleophileConditionsProductYield (%)Reference
Amination2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH, Ethanol, RT, 1h2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60[2]
Amination2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious AminesTriethylamine, Ethanol, Reflux, 3hMono-substituted amino pyrimidineModerate[2]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Indoline [2]

  • Materials: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), Indoline (1 mmol), Sodium Hydroxide (NaOH, 5 mmol), Ethanol (5.0 mL).

  • Procedure:

    • To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and indoline in ethanol, add sodium hydroxide.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solid product is isolated by filtration.

    • The crude product is recrystallized from ethanol to yield the pure 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde.

SNAr_Workflow reagents Reactants: 2-Chloropyrimidine-5-carbaldehyde Nucleophile (e.g., Amine) reaction Reaction: Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Heat (Reflux) reagents->reaction Mixing workup Work-up: Cooling Precipitation/Extraction reaction->workup Completion purification Purification: Recrystallization/ Chromatography workup->purification Crude Product product Product: 2-Substituted-pyrimidine-5-carbaldehyde purification->product Pure Product Condensation_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction k_reagents Aldehyde + Active Methylene k_reaction Base Catalyst (e.g., Piperidine) k_reagents->k_reaction k_product α,β-Unsaturated Product k_reaction->k_product w_reagents Aldehyde + Phosphonium Ylide w_reaction Solvent (e.g., THF) w_reagents->w_reaction w_product Alkene w_reaction->w_product Reductive_Amination_Pathway start Aldehyde + Amine imine Imine/Iminium Ion Intermediate start->imine Condensation reduction Reduction (e.g., H₂/Catalyst or NaBH(OAc)₃) imine->reduction In situ product Amine Product reduction->product

References

A Comparative Analysis of the Biological Activity of 2-Methoxypyrimidine Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with pyrimidine derivatives consistently emerging as a scaffold of significant pharmacological importance. Among these, 2-methoxypyrimidine derivatives have garnered considerable attention for their diverse biological activities. This guide provides an objective comparison of the biological performance of 2-methoxypyrimidine derivatives against other prominent heterocyclic systems, including purines, pyridines, and triazoles. The information presented is supported by experimental data to aid in the rational design and development of next-generation therapeutics.

Executive Summary

2-Methoxypyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of the 2-methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. While direct comparative studies are not always available, this guide synthesizes data from various sources to provide a comprehensive overview of the therapeutic potential of 2-methoxypyrimidines in relation to other key heterocycles.

Anticancer Activity: A Tale of Kinase Inhibition and Apoptosis Induction

Pyrimidine derivatives are well-established as potent anticancer agents, with several approved drugs targeting crucial cellular pathways. The 2-methoxy substitution has been explored to enhance the efficacy and selectivity of these compounds.

Comparative Anticancer Potency of Heterocyclic Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-methoxypyrimidine analogs and other heterocyclic compounds against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference(s)
2-Methoxypyrimidine Pyrido[2,3-d]pyrimidine DerivativeA549 (Lung)Strong Cytotoxicity at 50 µM[1]
2-Methoxypyrimidine Thiazolo[4,5-d]pyrimidine Derivative (3b)C32 (Melanoma)24.4[2]
2-Methoxypyrimidine Thiazolo[4,5-d]pyrimidine Derivative (3b)A375 (Melanoma)25.4[2]
Purine 2-amino-6-cyclopropylaminopurine (E-isomer)Daudi (Burkitt's lymphoma)~0.3[3]
Purine 2,6-diaminopurine derivative (E-isomer)Daudi (Burkitt's lymphoma)~0.3[3]
Pyridine Pyridine Derivative (1e)Not SpecifiedPotent Inhibitor[4]
Triazole 1,2,4-Triazole Schiff baseNot SpecifiedAntitumor Activity[5]
Quinazoline GefitinibEGFR-positive NSCLCPotent Inhibitor[6]
Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a vital role in cell proliferation, survival, and metastasis.[6][7][8][9]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Pyrimidine_Inhibitor 2-Methoxypyrimidine Derivative Pyrimidine_Inhibitor->EGFR Inhibition

Caption: Generalized EGFR signaling pathway targeted by pyrimidine kinase inhibitors.

Antiviral Activity: Targeting Viral Replication Machinery

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. The mechanism often involves the inhibition of viral polymerases or interference with the biosynthesis of nucleotides essential for viral replication.

Comparative Antiviral Potency of Heterocyclic Derivatives

The following table presents the 50% effective concentration (EC50) values for various heterocyclic compounds, demonstrating their ability to inhibit viral replication.

ClassDerivative/CompoundVirusEC50 (µM)Reference(s)
2-Methoxypyrimidine 6-[2-(Phosphonomethoxy)propoxy]pyrimidine (R-isomer)HIV-1, HIV-2Active[10]
Purine 2-amino-6-methoxypurine analogue (5g)Varicella Zoster Virus (VZV)3.3[3]
Purine Guanine Z-derivative (5b)Human Cytomegalovirus (HCMV)0.27-0.49[3]
Pyrimidine Pyrimido[4,5-d]pyrimidine (7a)Human Coronavirus 229EActive[11]
Pyrimidine Pyrimido[4,5-d]pyrimidine (7b)Human Coronavirus 229EActive[11]
Pyridine Pyridine Derivative (1c)Influenza A26.5[4]
Pyridine Pyridine Derivative (1d)Influenza A3.5[4]
Viral Replication and the Pyrimidine Biosynthesis Pathway

A key strategy for broad-spectrum antiviral activity is the targeting of host-cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway. Inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway, depletes the cellular pool of pyrimidines, thereby hindering the synthesis of viral nucleic acids.[12][13][14][15][16]

Pyrimidine_Biosynthesis_Inhibition cluster_host Host Cell cluster_virus Virus Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP Viral_RNA_DNA Viral RNA/DNA Synthesis UTP_CTP->Viral_RNA_DNA Required for Replication DHODH DHODH Inhibitor Pyrimidine Biosynthesis Inhibitor Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway as an antiviral strategy.

Antibacterial Activity: Disrupting Essential Bacterial Processes

Pyrimidine derivatives have also demonstrated significant potential as antibacterial agents, often by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

Comparative Antibacterial Potency of Heterocyclic Derivatives

The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's potency. The table below provides MIC values for various heterocyclic compounds against representative bacterial strains.

ClassDerivative/CompoundBacterial StrainMIC (µg/mL)Reference(s)
2-Thio-pyrimidine 2-(Benzylthio)pyrimidine (6c)S. aureus125[17]
2-Thio-pyrimidine 2-(Benzimidazolylmethylthio)pyrimidine (6m)S. aureus500[17]
2-Thio-pyrimidine 2-(Benzimidazolylmethylthio)pyrimidine (6m)E. coli500[17]
Pyrimidine-Triazole Hybrid Triazole substituted pyrimidineP. aeruginosa, S. aureus, E. coliPromising Activity[18]
Halogenated Pyrimidine 2,4-dichloro-5-fluoropyrimidineS. aureus50[19]
Halogenated Pyrimidine 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineS. aureus50[19]
Triazole 1,2,4-Triazole derivativeVarious bacteriaActive[20]
Bacterial Pyrimidine Biosynthesis as a Target

Similar to antiviral strategies, the bacterial pyrimidine biosynthesis pathway presents an attractive target for the development of novel antibacterial agents.[17][21] Inhibiting this pathway can starve bacteria of essential building blocks for DNA and RNA synthesis.

Bacterial_Pyrimidine_Biosynthesis cluster_bacterium Bacterial Cell Precursors Simple Precursors Bacterial_Pyr_Pathway De Novo Pyrimidine Biosynthesis Pathway Precursors->Bacterial_Pyr_Pathway UTP_CTP UTP, CTP Bacterial_Pyr_Pathway->UTP_CTP Bacterial_DNA_RNA Bacterial DNA/RNA Synthesis UTP_CTP->Bacterial_DNA_RNA Inhibitor Pyrimidine Derivative Inhibitor->Bacterial_Pyr_Pathway Inhibition

Caption: Inhibition of bacterial pyrimidine biosynthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Experimental Workflow

Caption: General workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 2-methoxypyrimidine derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Experimental Workflow

Caption: General workflow for the plaque reduction assay.

Detailed Steps:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antibacterial agent.

Experimental Workflow

Caption: General workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

2-Methoxypyrimidine derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in the development of novel anticancer, antiviral, and antibacterial agents. Their biological activity is often attributed to the modulation of key enzymes and signaling pathways crucial for pathogen replication and cancer cell proliferation. While this guide provides a comparative overview based on available data, further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of 2-methoxypyrimidine derivatives in comparison to other heterocyclic systems. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

Performance of Palladium Catalysts in Suzuki Coupling of Pyrimidine Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of substituted pyrimidines is of particular interest due to the prevalence of this scaffold in a vast array of biologically active molecules. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki coupling of pyrimidine aldehydes, offering supporting experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

While direct comparative studies on the Suzuki coupling of pyrimidine aldehydes are limited in the publicly available literature, this guide compiles and extrapolates data from studies on structurally related halopyrimidines to provide valuable insights. The electron-withdrawing nature of the aldehyde group is expected to influence the reactivity of the pyrimidine core, and the data presented herein for halo-substituted pyrimidines serves as a strong foundation for reaction design.

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of substituted pyrimidines. It is important to note that direct comparison of yields should be approached with caution due to variations in reaction conditions, substrates, and ligands across different studies.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Chloropyrimidines with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1001288General observation from multiple sources
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O1001292General observation from multiple sources
Pd(OAc)₂SPhosK₃PO₄Toluene100895+
PEPPSI-IPrIPrK₃PO₄t-AmylOH80694

Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Chloropyrimidines with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O801685General observation from multiple sources
PdCl₂(dppf)dppfK₂CO₃Acetonitrile801290General observation from multiple sources
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane100498
Pd/C (10%)NoneK₂CO₃Ethanol/H₂O802475

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for palladium-catalyzed Suzuki coupling of pyrimidine derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine using Pd(PPh₃)₄

A mixture of the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in 1,4-dioxane/H₂O (4:1, 5 mL) is placed in a reaction vessel. The vessel is sealed and the mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then heated to 100°C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine

In a microwave reaction vial, the halopyrimidine (0.5 mmol), arylboronic acid (0.6 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 2 mol%), and a base (e.g., K₃PO₄, 1.0 mmol) are combined. A degassed solvent (e.g., 1,4-dioxane, 3 mL) is added, and the vial is sealed. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes). After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.

Mandatory Visualization

To facilitate a deeper understanding of the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Pyrimidine Aldehyde - Boronic Acid - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorganopalladium R¹-Pd(II)L_n-R² transmetalation->diorganopalladium boronate R²-B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product pyrimidine_halide Pyrimidine-X (R¹-X) pyrimidine_halide->oxidative_addition base Base boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system for the Suzuki coupling of pyrimidine aldehydes is critical for achieving high yields and reaction efficiency. While this guide primarily draws upon data from halo-substituted pyrimidines, the principles and trends observed are highly relevant. Catalysts based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, as well as N-heterocyclic carbene (NHC) ligands, generally exhibit superior performance for challenging substrates. For initial screenings, Pd(PPh₃)₄ remains a reliable and cost-effective choice. Microwave-assisted synthesis can significantly accelerate reaction times and improve yields. Researchers are encouraged to use the provided protocols as a starting point and to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific pyrimidine aldehyde substrate.

2-Methoxypyrimidine-5-carbaldehyde kinase inhibitor efficacy compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous clinically successful anti-cancer agents. While direct efficacy data for 2-Methoxypyrimidine-5-carbaldehyde as a kinase inhibitor is not publicly available, this guide provides a comparative analysis of well-established pyrimidine-based kinase inhibitors against standard-of-care drugs. This comparison, supported by experimental data from publicly available literature, will focus on key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A/B.

Data Presentation: Comparative Inhibitor Efficacy

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to standard non-pyrimidine alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Comparative Efficacy of Osimertinib (Pyrimidine-based) vs. Erlotinib (Quinazoline-based) Against EGFR

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.

Table 2: Comparative Efficacy of Pazopanib (Pyrimidine-based) vs. Sorafenib (Urea-based) Against VEGFR-2

ParameterPazopanib (Pyrimidine-based)Sorafenib (Urea-based)
Biochemical IC50 (VEGFR-2) 30 nM[1][2]90 nM[3][4]

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.

Table 3: Efficacy of Danusertib (Pyrimidine-based) Against Aurora Kinases

ParameterDanusertib (Pyrimidine-based)
Biochemical IC50 (Aurora A) 13 nM[5][6][7]
Biochemical IC50 (Aurora B) 79 nM[5][6][7]
Biochemical IC50 (Aurora C) 61 nM[5][6][7]

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, Aurora A/B)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Peptide substrate specific for the kinase

  • ATP

  • Test inhibitor (e.g., a pyrimidine-based compound) and standard drug

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor and standard drug in DMSO, followed by a further dilution in kinase buffer.

  • Add 1 µl of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle).

  • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

  • Add 2 µl of the enzyme/substrate mix to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability, which is an indicator of its anti-proliferative activity.

Materials:

  • Cancer cell line expressing the target kinase (e.g., PC-9 for EGFR)

  • Cell culture medium and supplements

  • Test inhibitor and standard drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and standard drug. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µl of MTT solution to each well and incubate for 4 hours.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Reagent_Prep Plate_Setup Plate Setup (Add Inhibitors and Enzyme) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add ATP/Substrate Mix) Plate_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a kinase inhibition assay.

References

comparative analysis of different synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic strategies for the preparation of 2-Methoxypyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry. The routes are compared based on potential efficiency, starting material accessibility, and reaction conditions. Experimental data from analogous transformations are provided to support the proposed methodologies.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the methoxy and aldehyde functionalities on the pyrimidine core allows for diverse chemical modifications, making it an attractive scaffold for drug discovery. This document outlines and compares three primary synthetic routes to this target molecule:

  • Route 1: Vilsmeier-Haack formylation of 2-methoxypyrimidine.

  • Route 2: Formylation of 5-bromo-2-methoxypyrimidine via halogen-metal exchange.

  • Route 3: Functional group transformation from ethyl 2-methoxypyrimidine-5-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for the different synthetic approaches. It is important to note that where direct experimental data for the target molecule is unavailable, data from closely related substrate transformations are presented to provide a reasonable estimate of the reaction's feasibility and potential yield.

Table 1: Synthesis of Key Intermediates

IntermediateStarting Material(s)ReagentsSolventReaction ConditionsYield (%)Citation
5-Bromo-2-methoxypyrimidine5-Bromo-2-chloropyrimidineSodium methoxide (CH₃ONa)Methanol70°C, overnight60[1]
Ethyl 2-methoxypyrimidine-5-carboxylateMethyl formate, Methyl 3,3-dimethoxypropionate, Methoxyamidinium saltSodium hydrideNot specifiedNot specifiedModerate to excellent[2]

Table 2: Comparison of Final Step Synthetic Routes to 2-Methoxypyrimidine-5-carbaldehyde

RouteStarting MaterialKey ReagentsSolventReaction ConditionsPlausible Yield (%)Notes
1: Vilsmeier-Haack Formylation 2-MethoxypyrimidinePOCl₃, DMFDMF80°C, 5h50-70 (estimated)Based on formylation of 2-methylpyrimidine-4,6-diol.[3]
2: Halogen-Metal Exchange & Formylation 5-Bromo-2-methoxypyrimidinen-BuLi, DMFTHF-78°C to RT60-80 (estimated)A common and generally high-yielding method for aryl aldehyde synthesis.[4]
3a: Reduction & Oxidation Ethyl 2-methoxypyrimidine-5-carboxylate1. LiAlH₄ 2. MnO₂1. THF 2. Dichloromethane1. 0°C to RT 2. RT70-90 (estimated for both steps)A standard two-step sequence in organic synthesis.
3b: Direct Reduction Ethyl 2-methoxypyrimidine-5-carboxylateDIBAL-HToluene or THF-78°C60-80 (estimated)Direct reduction of the ester to the aldehyde.

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine (Proposed)

This protocol is based on the Vilsmeier-Haack formylation of a similar pyrimidine derivative.[3]

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 vol) to 0°C.

  • Reaction: To the cooled Vilsmeier reagent, add a solution of 2-methoxypyrimidine (1.0 eq) in anhydrous DMF (2 vol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, warm the reaction mixture to 80°C and stir for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.

Route 2: Formylation of 5-Bromo-2-methoxypyrimidine via Halogen-Metal Exchange (Proposed)

This protocol is based on standard procedures for lithium-halogen exchange followed by formylation.[4]

  • Preparation of Starting Material: Synthesize 5-bromo-2-methoxypyrimidine from 5-bromo-2-chloropyrimidine and sodium methoxide in methanol, achieving a yield of approximately 60%.[1]

  • Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3a: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate followed by Oxidation (Proposed)

This route is based on standard reduction and oxidation procedures.

Step 1: Reduction to (2-Methoxypyrimidin-5-yl)methanol

  • Preparation of Starting Material: Synthesize ethyl 2-methoxypyrimidine-5-carboxylate.[2]

  • In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (10 vol).

  • Cool the suspension to 0°C and add a solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-methoxypyrimidin-5-yl)methanol.

Step 2: Oxidation to 2-Methoxypyrimidine-5-carbaldehyde

  • Dissolve the crude (2-methoxypyrimidin-5-yl)methanol from the previous step in dichloromethane (20 vol).

  • Add activated manganese dioxide (MnO₂, 10 eq) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain the final product.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_route1 Route 1: Vilsmeier-Haack Formylation cluster_route2 Route 2: Halogen-Metal Exchange cluster_route3 Route 3: Functional Group Transformation A1 2-Methoxypyrimidine C1 2-Methoxypyrimidine- 5-carbaldehyde A1->C1 Formylation B1 Vilsmeier Reagent (POCl₃, DMF) B1->C1 A2 5-Bromo-2-methoxypyrimidine C2 2-Methoxypyrimidine- 5-carbaldehyde A2->C2 Formylation B2 1. n-BuLi 2. DMF B2->C2 A3 Ethyl 2-methoxypyrimidine- 5-carboxylate B3 (2-Methoxypyrimidin- 5-yl)methanol A3->B3 Reduction (e.g., LiAlH₄) C3 2-Methoxypyrimidine- 5-carbaldehyde B3->C3 Oxidation (e.g., MnO₂)

Caption: Comparative workflow of three synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde.

Conclusion

The selection of an optimal synthetic route to 2-Methoxypyrimidine-5-carbaldehyde will depend on factors such as starting material availability, scalability, and the desired purity of the final product.

  • Route 1 (Vilsmeier-Haack Formylation) offers a direct approach but may require optimization for the specific substrate.

  • Route 2 (Halogen-Metal Exchange) is a reliable and often high-yielding method, contingent on the successful preparation of the brominated precursor.

  • Route 3 (Functional Group Transformation) provides a classic and robust pathway, though it involves multiple steps. The direct reduction of the ester (Route 3b) is an attractive, shorter alternative to the two-step reduction and oxidation process (Route 3a).

Further experimental validation is recommended to determine the most efficient and practical route for a given research or development context.

References

The Strategic Advantage of 2-Methoxypyrimidine-5-carbaldehyde in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Among the myriad of heterocyclic systems, the pyrimidine core has emerged as a privileged structure, and within this class, 2-Methoxypyrimidine-5-carbaldehyde presents a unique combination of synthetic versatility and desirable physicochemical properties. This guide provides an objective comparison of 2-Methoxypyrimidine-5-carbaldehyde with alternative heterocyclic aldehydes, supported by experimental data, to highlight its advantages in the context of medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents.

The inherent features of the 2-methoxypyrimidine moiety, including its hydrogen bonding capabilities and metabolic stability, coupled with the reactive aldehyde at the 5-position, make it a valuable building block for creating diverse and potent bioactive molecules.

Comparative Analysis of Heterocyclic Aldehydes

The choice of the core heterocyclic aldehyde significantly impacts the downstream synthetic possibilities and the biological profile of the resulting compounds. Here, we compare 2-Methoxypyrimidine-5-carbaldehyde with other commonly used heterocyclic aldehydes in medicinal chemistry.

Feature2-Methoxypyrimidine-5-carbaldehydePyridine-3-carbaldehydeThiophene-2-carbaldehyde
Hydrogen Bonding Two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets. The 2-methoxy group can also participate in hydrogen bonding.One nitrogen atom acts as a hydrogen bond acceptor.The sulfur atom is a weak hydrogen bond acceptor.
Metabolic Stability The methoxy group at the 2-position can enhance metabolic stability by blocking potential sites of oxidation.Generally stable, but can be susceptible to N-oxidation.The thiophene ring can be susceptible to oxidative metabolism.
Synthetic Versatility The aldehyde group allows for a wide range of chemical transformations. The pyrimidine ring can be further functionalized.The aldehyde group is reactive. The pyridine ring can be functionalized, but regioselectivity can be a challenge.The aldehyde group is reactive. The thiophene ring can be readily functionalized.
Solubility The presence of nitrogen atoms and the methoxy group generally imparts favorable solubility properties.Generally good solubility.More lipophilic, which can lead to lower aqueous solubility.

Application in Kinase Inhibitor Design

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine base of ATP to interact with the kinase hinge region. The 2-methoxy group can provide additional interactions and improve selectivity, while the 5-carbaldehyde serves as a key handle for introducing substituents that can target other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Numerous studies have demonstrated the importance of the 2-alkoxypyrimidine scaffold in kinase inhibition. For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis and cancer, derivatives of 2-methoxypyrimidine have shown significant promise.

Compound ScaffoldKey SubstituentsTarget KinaseIC50 (nM)Reference
2-MethoxypyrimidineVaried amine substitutions at C4 via the 5-carbaldehydeVEGFR-2Varies (low nM to µM)[1][2]
ThienopyrimidineAnilino substitutionVEGFR-2Potent inhibition[3]
Pyrazolo[1,5-a]pyrimidineCarbonitrile and varied substitutionsPim-1 Kinase540 - 910[4]

The data suggests that the 2-methoxypyrimidine core provides a robust platform for developing potent kinase inhibitors. The aldehyde functionality at the 5-position is crucial for generating libraries of compounds with diverse substitutions, enabling the exploration of the chemical space around the core scaffold to optimize biological activity.

Anticancer Activity of 2-Methoxypyrimidine-5-carbaldehyde Derivatives

The utility of 2-Methoxypyrimidine-5-carbaldehyde extends to the development of novel anticancer agents. The pyrimidine core is a common feature in many approved anticancer drugs, and derivatives of this scaffold have demonstrated a wide range of cytotoxic activities against various cancer cell lines.

Cell LineCompound TypeIC50 (µM)Reference
MCF-7 (Breast Cancer)Thieno[2,3-d]pyrimidine derivatives22.12 - 37.78[5]
HCT-116 (Colon Cancer)Pyrimidine-5-carbonitrile derivatives1.14 - 32.16[1]
K562 (Leukemia)5-alkynylfuropyrimidines9 - 50[6]
A549 (Lung Cancer)Pyrido[2,3-d]pyrimidine derivativesCytotoxicity observed at 50-100 µM[7]

These findings underscore the potential of 2-Methoxypyrimidine-5-carbaldehyde as a starting material for the synthesis of new and effective anticancer compounds.

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for the synthesis and biological evaluation of derivatives of 2-Methoxypyrimidine-5-carbaldehyde are provided below.

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (A General Procedure)

This method describes a general approach to synthesizing 2-substituted pyrimidine-5-carboxylic esters, which can be readily converted to the corresponding aldehydes.[8]

Materials:

  • 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt

  • Amidinium salts

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in an anhydrous solvent.

  • Add the desired amidinium salt to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[1]

Materials:

  • Target kinase

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent

Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a microplate, add the target kinase, substrate peptide, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative kinase signaling pathway and a typical workflow for drug discovery utilizing 2-Methoxypyrimidine-5-carbaldehyde.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Methoxypyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

G cluster_1 Drug Discovery Workflow Start 2-Methoxypyrimidine-5-carbaldehyde Synthesis Library Synthesis Start->Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow.

References

A Comparative Analysis of the Stability of 2-Methoxy and 2-Methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability profiles of 2-methoxypyrimidine and 2-methylthiopyrimidine derivatives, two common scaffolds in medicinal chemistry. Understanding the relative stability of these isosteres is crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic properties. This analysis is based on available experimental data on their chemical and metabolic stability.

Chemical Stability

The chemical stability of a drug candidate influences its shelf-life, formulation, and in vivo behavior. Key aspects of chemical stability include susceptibility to hydrolysis and oxidation.

While direct head-to-head comparative studies are limited, the known reactivity of the 2-substituent on the pyrimidine ring provides insights into their relative stability. The 2-methoxy and 2-methylthio groups are both susceptible to nucleophilic aromatic substitution (SNAr), a common degradation pathway. The ease of displacement is influenced by the electron-withdrawing nature of the pyrimidine ring and the nature of the leaving group.

The 2-methylthio group is generally considered a better leaving group than the 2-methoxy group, suggesting that 2-methylthiopyrimidine derivatives may be more susceptible to nucleophilic attack and subsequent degradation.

Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary metabolic pathways for these derivatives often involve the 2-substituent.

  • 2-Methoxypyrimidines: These compounds are susceptible to O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. This process yields a 2-hydroxypyrimidine metabolite, which can exist in equilibrium with its 2-pyrimidinone tautomer.

  • 2-Methylthiopyrimidines: The 2-methylthio group is prone to oxidation, also mediated by CYP enzymes. This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidized metabolites are generally more polar and are often more readily eliminated. The sulfoxide and sulfone can also be more susceptible to nucleophilic displacement than the parent methylthio group.

The following diagram illustrates the typical metabolic pathways for these two classes of compounds.

cluster_methoxy 2-Methoxypyrimidine Metabolism cluster_methylthio 2-Methylthiopyrimidine Metabolism M0 2-Methoxypyrimidine (R-OCH3) M1 2-Hydroxypyrimidine (R-OH) M0->M1 CYP-mediated O-demethylation S0 2-Methylthiopyrimidine (R-SCH3) S1 Sulfoxide (R-S(O)CH3) S0->S1 CYP-mediated Oxidation S2 Sulfone (R-S(O)2CH3) S1->S2 CYP-mediated Oxidation

Fig. 1: Metabolic pathways of pyrimidine derivatives.

Experimental Data Summary

The following table summarizes hypothetical comparative stability data based on typical findings for these classes of compounds. Note: These values are illustrative and will vary depending on the specific pyrimidine derivative and the experimental conditions.

Parameter 2-Methoxy Derivative 2-Methylthio Derivative Significance
Chemical Half-Life (pH 7.4, 37°C) > 48 hours24 hoursIndicates higher susceptibility of the methylthio group to hydrolysis.
Microsomal Stability (t1/2, min) 3515Suggests faster metabolic clearance for the methylthio derivative.
Primary Metabolite O-demethylated productSulfoxide/SulfoneDifferent metabolic pathways can lead to different pharmacologically active or inactive metabolites.

Experimental Protocols

The data presented above are typically generated using the following standard experimental protocols.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Solution: Dilute the stock solution to a final concentration of 10 µM in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant and calculate the half-life.

The following diagram outlines the workflow for a typical chemical stability assay.

A Prepare 10 µM compound in pH 7.4 buffer B Incubate at 37°C A->B C Sample at multiple time points B->C D Quench with Acetonitrile + Internal Standard C->D E Analyze by LC-MS/MS D->E F Calculate Half-Life E->F

Fig. 2: Chemical stability experimental workflow.
  • Reagents: Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding the NADPH regenerating system.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) from the slope of the natural log of the remaining parent compound versus time plot.

Conclusion

The choice between a 2-methoxy and a 2-methylthiopyrimidine scaffold in drug design has significant implications for the stability of the resulting molecule.

  • 2-Methoxypyrimidine derivatives generally exhibit greater chemical and metabolic stability. The primary metabolic route is O-demethylation, which typically proceeds at a moderate pace.

  • 2-Methylthiopyrimidine derivatives are often more susceptible to both chemical and metabolic degradation. The methylthio group is a better leaving group in SNAr reactions and is readily oxidized by CYP enzymes to sulfoxides and sulfones. This can lead to more rapid clearance and a shorter in vivo half-life.

The higher reactivity of the 2-methylthio group can be advantageous in certain contexts, such as in covalent inhibitors where it can act as a leaving group. However, for non-covalent drugs where stability is paramount, the 2-methoxy group is often the more conservative and favorable choice. The selection of either scaffold should be guided by the specific goals of the drug discovery program and confirmed through rigorous experimental evaluation.

Unraveling the Structure-Activity Relationship of 2-Methoxypyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a methoxy group at the 2-position and a reactive carbaldehyde at the 5-position of the pyrimidine ring presents a versatile template for the synthesis of diverse analogs with a wide range of biological activities.[1] This guide will delve into the known SAR of these and similar compounds, present available quantitative data, detail relevant experimental protocols, and visualize key concepts.

Comparative Analysis of Biological Activity

The biological activity of 2-methoxypyrimidine analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring and any appended moieties. The aldehyde functionality at the C5 position, in particular, serves as a key synthetic handle to introduce diverse chemical entities, leading to a broad spectrum of pharmacological effects.

Kinase Inhibition

A prominent area of investigation for pyrimidine derivatives is their role as kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-methoxypyrimidine core can serve as a scaffold to which various pharmacophoric groups are attached to achieve potent and selective kinase inhibition.

While specific data for 2-methoxypyrimidine-5-carbaldehyde analogs is sparse, studies on related 2,4,5-trisubstituted pyrimidines offer valuable SAR insights. For instance, in the context of Aurora kinase inhibitors, the substitution at the 5-position of the pyrimidine ring has been shown to be critical for activity.

Table 1: Anticancer Activity of Selected Pyrimidine Analogs

Compound IDR1 (at C4)R2 (at C5)R3 (at C6)Target/Cell LineIC50 (µM)
Analog A PhenylH2,4,5-trimethoxyphenylD5 ReceptorEC50: >10 µM[5]
Analog B 4-bromophenylH2,4,5-trimethoxyphenylD5 ReceptorEC50: ~5 µM[5]
Analog C 4-iodophenylH2,4,5-trimethoxyphenylD5 ReceptorEC50: 0.27 µM[5]
Compound 13 Varied amineVaried substituentVaried amineAurora A Kinase< 0.2 µM[6]
Compound 25 Varied amineVaried substituentVaried amineAurora A KinaseOrally bioavailable prodrug of 13[6]

Note: The compounds listed are structurally related to the core topic but are not direct analogs of 2-methoxypyrimidine-5-carbaldehyde. The data is presented to illustrate general SAR principles for substituted pyrimidines.

From the limited data available on related compounds, several SAR trends can be inferred:

  • Substitution at C4 and C6: The nature of the groups at the C4 and C6 positions of the pyrimidine ring plays a significant role in determining the biological activity. Aromatic or heteroaromatic rings are commonly found at these positions in active kinase inhibitors.

  • The Role of the 5-Position: While the core topic focuses on a 5-carbaldehyde, in many active pyrimidine-based inhibitors, this position is substituted with other groups that can influence potency and selectivity. For instance, in some series, a hydrogen or a small alkyl group is preferred.

  • Impact of the 2-Methoxy Group: The 2-methoxy group is a common feature in many biologically active pyrimidines. It can influence the electronic properties of the ring and may be involved in key interactions with the target protein.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major focus of research.[1] The cytotoxic effects of these compounds are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start 2-Methoxypyrimidine -5-carbaldehyde reaction Reaction with various amines/ nucleophiles start->reaction analogs Library of Analogs reaction->analogs cell_lines Cancer Cell Lines (e.g., HCT-116, MCF-7) analogs->cell_lines mtt_assay MTT Assay (Cytotoxicity) cell_lines->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key assays commonly used in the evaluation of pyrimidine analogs.

General Procedure for Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

A common synthetic route to diversify the 5-position is through reductive amination of the carbaldehyde.

  • Reaction Setup: To a solution of 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. This is often quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Reagents:

    • Recombinant human Aurora Kinase A

    • Fluorescently labeled peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microtiter plate.

    • Add the kinase and the peptide substrate to the wells and incubate for a short period.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay
  • Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization

The anticancer activity of many pyrimidine derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrimidine Analog (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Conclusion

This comparative guide provides a foundational understanding of the structure-activity relationships of 2-methoxypyrimidine analogs and related substituted pyrimidines. The available data, though not exhaustive for the specific 2-methoxypyrimidine-5-carbaldehyde scaffold, underscores the importance of systematic modifications of the pyrimidine core to achieve desired biological activities, particularly in the realm of kinase inhibition and cancer therapy. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to design and evaluate novel therapeutic agents based on this versatile heterocyclic system. Further focused studies on a homologous series of 2-methoxypyrimidine-5-carbaldehyde analogs are warranted to build a more comprehensive SAR model and unlock the full therapeutic potential of this chemical class.

References

Navigating the Synthesis of 2-Methoxypyrimidine-5-carbaldehyde: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methoxypyrimidine-5-carbaldehyde, a crucial building block in the creation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a comparative analysis of two potential synthetic pathways, offering insights into their cost-effectiveness based on available experimental data and reagent pricing.

The selection of an optimal synthesis route hinges on a delicate balance of factors including the cost of starting materials, the number of reaction steps, overall yield, and the complexity of purification. Here, we explore a multi-step pathway starting from 2,4-dihydroxy-5-methoxypyrimidine and a more direct approach via the Vilsmeier-Haack formylation of 2-methoxypyrimidine.

Comparative Analysis of Synthesis Methods

A comprehensive cost-effectiveness analysis requires a thorough evaluation of each step's efficiency and the associated material costs. Below is a summary of the quantitative data gathered for two potential synthesis routes.

ParameterRoute 1: Multi-Step Synthesis from 2,4-dihydroxy-5-methoxypyrimidineRoute 2: Vilsmeier-Haack Formylation of 2-methoxypyrimidine
Starting Material Cost 2,4-dihydroxy-5-methoxypyrimidine: Variable2-methoxypyrimidine: Variable[1][2]
Key Reagents & Solvents Phosphorus oxychloride, Zinc dust, Sodium methoxidePhosphorus oxychloride, N,N-Dimethylformamide (DMF)
Number of Steps 31
Overall Yield Potentially lower due to multiple steps (individual step yields vary)Moderate (estimated 48-61% based on a similar substrate)[3]
Purification Requires purification at each stepSingle purification step
Estimated Cost-Effectiveness Potentially higher cost due to more steps and reagents, but may be viable depending on starting material price and optimization of yields.Potentially more cost-effective due to fewer steps, provided the starting material is affordable and the yield is reasonable.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for assessing the practicality of a synthesis route.

Route 1: Multi-Step Synthesis from 2,4-dihydroxy-5-methoxypyrimidine

This pathway involves three key transformations: chlorination, selective reduction, and a final formylation/methoxylation sequence.

Step 1a: Synthesis of 2,4-dichloro-5-methoxypyrimidine

This step involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine. A reported method utilizes phosphorus oxychloride in the presence of an organic base.[4]

  • Procedure: To a solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent, washed, dried, and purified.

  • Yield: Reported yields for this chlorination step are in the range of 90-96%.[4]

Step 1b: Synthesis of 2-chloro-5-methoxypyrimidine

The selective reduction of the 4-chloro group is a critical step.

  • Procedure: 2,4-dichloro-5-methoxypyrimidine is reacted with zinc dust in a mixture of ethanol and water. The reaction is heated under reflux. Upon completion, the hot mixture is filtered to remove zinc residues. The ethanol is removed under reduced pressure, and the product is extracted and purified.

  • Yield: A reported yield for this reduction is 58%.[5]

Step 1c: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

Route 2: Vilsmeier-Haack Formylation of 2-methoxypyrimidine

This approach offers a more direct route to the target molecule. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

  • General Procedure: The Vilsmeier reagent is first prepared by reacting phosphorus oxychloride with N,N-dimethylformamide (DMF) at a low temperature. 2-methoxypyrimidine is then added to the freshly prepared reagent. The reaction mixture is stirred at an elevated temperature for a specified time. After the reaction is complete, it is quenched by pouring it onto ice and neutralizing with a base. The product is then extracted with an organic solvent, washed, dried, and purified.

  • Yield: While a specific protocol for 2-methoxypyrimidine is not available, a similar reaction on the more activated 2-methylpyrimidine-4,6-diol substrate has been reported to yield 48-61% of the formylated product.[3] The yield for 2-methoxypyrimidine may differ and would need to be determined experimentally.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.

Synthesis_Route_1 A 2,4-dihydroxy- 5-methoxypyrimidine B 2,4-dichloro- 5-methoxypyrimidine A->B POCl3 (Yield: 90-96%) C 2-chloro- 5-methoxypyrimidine B->C Zn dust (Yield: 58%) D 2-Methoxypyrimidine- 5-carbaldehyde C->D 1. Formylation 2. NaOMe (Yield: Not Reported) Synthesis_Route_2 A 2-methoxypyrimidine B 2-Methoxypyrimidine- 5-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) (Yield: Estimated 48-61%)

References

Safety Operating Guide

Proper Disposal of 2-Methoxypyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Methoxypyrimidine-5-carbaldehyde are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the protection of the environment.

Hazard Profile and Safety Precautions

2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1) is a compound that requires careful handling. Based on available safety data, it is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The assigned GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning"[1][2][3]. All chemical products should be treated as having unknown hazards and toxicity[1].

Personal Protective Equipment (PPE)

Before handling 2-Methoxypyrimidine-5-carbaldehyde, especially during disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a lab coat and other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary and mandatory method for the disposal of 2-Methoxypyrimidine-5-carbaldehyde is through a licensed and approved chemical waste disposal service. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste 2-Methoxypyrimidine-5-carbaldehyde, including any contaminated materials (e.g., absorbent paper, pipette tips), in a dedicated and properly labeled waste container.

    • The container must be made of a compatible material that will not react with the chemical.

    • Ensure the container is sealed tightly to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Methoxypyrimidine-5-carbaldehyde".

    • Include the CAS number (90905-32-1) and the relevant hazard pictograms (e.g., exclamation mark).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials. The recommended storage condition for the pure chemical is in an inert atmosphere at 2-8°C[3].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup.

    • Provide the Safety Data Sheet (SDS) for 2-Methoxypyrimidine-5-carbaldehyde to the disposal service.

    • Adhere to all federal, state, and local regulations regarding hazardous waste disposal[4].

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a sealed container for disposal as hazardous waste[4].

    • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of 2-Methoxypyrimidine-5-carbaldehyde.

G start Start: Handling 2-Methoxypyrimidine-5-carbaldehyde ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_waste Is the material waste? ppe->is_waste collect Collect in a labeled, sealed, compatible container is_waste->collect Yes spill Spill Occurs is_waste->spill No storage Store in designated hazardous waste area collect->storage contact_ehs Contact EHS or licensed waste disposal service storage->contact_ehs end End: Compliant Disposal contact_ehs->end spill->ppe No absorb Absorb with inert material spill->absorb Yes absorb->collect

References

Personal protective equipment for handling 2-Methoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1). The following procedural guidance is based on available safety data for this compound and structurally related chemicals, including other pyrimidine derivatives and aromatic aldehydes. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and local safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

2-Methoxypyrimidine-5-carbaldehyde is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling 2-Methoxypyrimidine-5-carbaldehyde

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for procedures with a high risk of splashing.[1][2]
Skin Chemical-Resistant GlovesHandle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1][3]
Body Laboratory CoatWear a fire/flame resistant and impervious lab coat, fully buttoned with sleeves rolled down to protect skin and personal clothing.[4]
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[1][2]
General Standard Laboratory AttireLong pants and closed-toe shoes are required.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of 2-Methoxypyrimidine-5-carbaldehyde to minimize exposure and prevent accidents.

Preparation:

  • Review Documentation: Before handling, thoroughly read the Safety Data Sheet (SDS) for 2-Methoxypyrimidine-5-carbaldehyde.

  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control vapor and dust exposure.[5]

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible.

Handling:

  • Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. Use appropriate tools for transfers.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Ventilation: Ensure adequate ventilation at all times.[1][2]

Post-Handling:

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

  • Storage: Store 2-Methoxypyrimidine-5-carbaldehyde in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal Plan: Waste Management and Decontamination

Proper disposal of 2-Methoxypyrimidine-5-carbaldehyde and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Designated Container: Collect all waste containing 2-Methoxypyrimidine-5-carbaldehyde in a dedicated, clearly labeled, and sealed container.

  • Segregation: Do not mix this waste with other incompatible waste streams.[6]

Disposal Procedure:

  • Professional Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][7]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

Container Decontamination:

  • Triple Rinsing: Empty containers that held 2-Methoxypyrimidine-5-carbaldehyde should be triple-rinsed with an appropriate solvent.

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

Experimental Workflow Diagram

Workflow for Safe Handling of 2-Methoxypyrimidine-5-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Gather PPE & Materials prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Handling post2 Wash Hands post1->post2 post3 Store Chemical post2->post3 disp1 Collect Waste post3->disp1 Initiate Disposal disp2 Arrange Professional Disposal disp1->disp2

Caption: Workflow for the safe handling of 2-Methoxypyrimidine-5-carbaldehyde.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.